3,5,5-Trimethylmorpholin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCNJMMSOJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC(N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601221 | |
| Record name | 3,5,5-Trimethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57765-62-5 | |
| Record name | 3,5,5-Trimethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethylmorpholin-2-one
Foreword: The Strategic Importance of Substituted Morpholinones
The morpholinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational pre-organization make it an attractive framework for the design of biologically active molecules. The strategic placement of substituents on the morpholinone ring allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic route to a specific, highly substituted analogue: 3,5,5-trimethylmorpholin-2-one. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and understand the nuances of heterocyclic chemistry.
Deconstructing the Target: A Retrosynthetic Analysis
A logical approach to the synthesis of 3,5,5-trimethylmorpholin-2-one begins with a retrosynthetic analysis to identify readily available starting materials. The morpholin-2-one ring is an N,O-heterocycle containing an amide functionality. This suggests a disconnection at the ether linkage and the amide bond.
A plausible forward synthesis, therefore, involves the formation of an amide bond between an amino alcohol and a carboxylic acid derivative, followed by an intramolecular cyclization to form the ether linkage. This leads us to the following key starting materials:
-
2-Amino-2-methyl-1-propanol: This commercially available amino alcohol provides the N4, C5, and C6 atoms of the morpholinone ring, along with the two methyl groups at the C5 position. Its synthesis is well-documented, often starting from isobutene or α-aminoisobutyric acid derivatives.[1][2]
-
A 2-halopropionyl derivative: To introduce the C2 and C3 atoms and the methyl group at the C3 position, a reactive derivative of 2-bromopropionic acid, such as 2-bromopropionyl bromide, is an ideal choice.
The proposed synthetic pathway is a two-step process:
-
Amide Formation: The nucleophilic amino group of 2-amino-2-methyl-1-propanol attacks the electrophilic carbonyl carbon of 2-bromopropionyl bromide to form the intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-bromopropanamide.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate, activated by a base, acts as a nucleophile to displace the bromide ion via an intramolecular Williamson ether synthesis, yielding the target 3,5,5-trimethylmorpholin-2-one.
This strategy is a common and effective method for the synthesis of substituted morpholin-2-ones.[3][4]
Visualizing the Synthesis: A Reaction Workflow
Caption: Proposed two-step synthesis of 3,5,5-Trimethylmorpholin-2-one.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear endpoints and characterization methods.
Part 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-bromopropanamide (Intermediate)
This step involves the acylation of 2-amino-2-methyl-1-propanol with 2-bromopropionyl bromide. The reaction is typically carried out at low temperatures to control the exothermicity and in the presence of a base to neutralize the hydrogen bromide byproduct.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-2-methyl-1-propanol | 89.14 | 10.0 g | 0.112 |
| 2-Bromopropionyl bromide | 215.89 | 26.6 g | 0.123 |
| Triethylamine | 101.19 | 12.4 g (17.1 mL) | 0.123 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-2-methyl-1-propanol (10.0 g, 0.112 mol) and dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (12.4 g, 0.123 mol) to the solution.
-
Acylation: Dissolve 2-bromopropionyl bromide (26.6 g, 0.123 mol) in dichloromethane (100 mL) and add it to the dropping funnel. Add the 2-bromopropionyl bromide solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL). Separate the organic layer and wash it with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-(1-hydroxy-2-methylpropan-2-yl)-2-bromopropanamide can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Outcome: A white to pale yellow solid.
Part 2: Synthesis of 3,5,5-Trimethylmorpholin-2-one (Final Product)
This step involves the base-mediated intramolecular cyclization of the bromo-amide intermediate. A strong, non-nucleophilic base is preferred to promote the deprotonation of the hydroxyl group and facilitate the subsequent S(_N)2 reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(1-hydroxy-2-methylpropan-2-yl)-2-bromopropanamide | 224.09 | 10.0 g | 0.0446 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.14 g | 0.0535 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Ethyl acetate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.14 g of a 60% dispersion in mineral oil, 0.0535 mol) and wash it with anhydrous hexane to remove the mineral oil. Add anhydrous tetrahydrofuran (50 mL).
-
Addition of Intermediate: Dissolve N-(1-hydroxy-2-methylpropan-2-yl)-2-bromopropanamide (10.0 g, 0.0446 mol) in anhydrous tetrahydrofuran (100 mL) and add it to the dropping funnel. Add the solution dropwise to the sodium hydride suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 3,5,5-trimethylmorpholin-2-one can be purified by vacuum distillation or by column chromatography on silica gel.
Expected Outcome: A colorless oil or a low-melting solid.
Characterization and Data Analysis
¹H NMR (in CDCl₃):
-
A singlet for the two methyl groups at C5.
-
A doublet for the methyl group at C3.
-
A quartet for the proton at C3.
-
Two doublets for the diastereotopic protons at C6.
-
A broad singlet for the NH proton.
¹³C NMR (in CDCl₃):
-
A carbonyl carbon signal (~170 ppm).
-
Signals for the quaternary carbon at C5 and the methine carbon at C3.
-
Signals for the methylene carbon at C6.
-
Signals for the three methyl carbons.
IR (neat):
-
A strong carbonyl stretching vibration (~1680 cm⁻¹).
-
An N-H stretching vibration (~3300 cm⁻¹).
-
C-H and C-O stretching vibrations.
Mass Spectrometry (EI):
-
A molecular ion peak corresponding to the molecular weight of C₇H₁₃NO₂ (143.18 g/mol ).
-
Characteristic fragmentation patterns.
Safety Considerations
-
2-Bromopropionyl bromide is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).
-
Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. All operations should be conducted in a fume hood away from ignition sources.
Conclusion: A Gateway to Novel Morpholinone Derivatives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3,5,5-trimethylmorpholin-2-one. The principles and techniques described herein are not limited to this specific molecule but can be adapted for the synthesis of a wide array of substituted morpholinones. By understanding the underlying chemical principles and meticulously following the experimental protocols, researchers can confidently access this important class of heterocyclic compounds, paving the way for the discovery of new therapeutic agents and chemical probes.
References
- Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Mlostoń, G., et al. A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ResearchGate. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
ChemSynthesis. 3-ethyl-3,5,5-trimethyl-2-morpholinone. [Link]
Sources
Technical Monograph: Structural Elucidation and Synthetic Pathways of 3,5,5-Trimethylmorpholin-2-one
Executive Summary & Structural Architecture
3,5,5-Trimethylmorpholin-2-one represents a specialized subclass of the morpholin-2-one heterocycles, often utilized as chiral auxiliaries, peptidomimetics, or prodrug scaffolds. Unlike the parent morpholine, the 2-one derivative contains a lactone (cyclic ester) functionality embedded within the ring, rendering it susceptible to hydrolytic ring-opening under specific physiological conditions—a property exploited in prodrug design.
Structural Definition
The molecule consists of a six-membered morpholine ring oxidized at the C2 position.
-
IUPAC Name: 3,5,5-trimethylmorpholin-2-one[1]
-
Molecular Formula:
-
Molecular Weight: 143.18 g/mol
-
Chirality: The C3 carbon is a stereogenic center. The C5 position bears a gem-dimethyl group, which is achiral but induces significant conformational constraints (Thorpe-Ingold effect).
Stereochemical & Conformational Analysis
The presence of the gem-dimethyl group at C5 and the methyl group at C3 creates a sterically crowded environment.
-
C3 Chirality: The C3 position (adjacent to the carbonyl) possesses a methyl substituent. Unless synthesized via asymmetric catalysis or from a chiral pool precursor (e.g., L-alanine derivatives), the standard synthesis yields a racemate (
). -
Diastereotopicity: Due to the chiral center at C3, the two methyl groups at C5 are diastereotopic, meaning they will appear as distinct singlets in proton NMR (
H-NMR). Similarly, the protons at C6 are diastereotopic.
Retrosynthetic Analysis & Rational Design
To synthesize 3,5,5-trimethylmorpholin-2-one with high atom economy, we employ a disconnection approach that leverages the Gem-Dimethyl (Thorpe-Ingold) Effect . This effect predicts that the presence of the bulky dimethyl group at C5 will accelerate the ring-closing step by compressing the internal bond angle, thereby bringing the reactive termini (hydroxyl and ester/acid) closer together.
Disconnection Strategy
The most robust pathway involves the condensation of a 1,2-amino alcohol with an
-
Fragment A (Nucleophile): 2-Amino-2-methyl-1-propanol (AMP).[2] This commercially available amino alcohol provides the nitrogen atom, the C5 gem-dimethyl group, and the C6 methylene.
-
Fragment B (Electrophile): Ethyl 2-bromopropionate .[3] This provides the C2 carbonyl and the C3 methyl group.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 3,5,5-trimethylmorpholin-2-one via N-alkylation followed by intramolecular transesterification.
Reagents & Materials
-
2-Amino-2-methyl-1-propanol (AMP): 1.0 eq
-
Ethyl 2-bromopropionate: 1.1 eq
-
Triethylamine (
) or Diisopropylethylamine (DIPEA): 2.2 eq (Proton scavenger) -
Solvent: Toluene (preferred for azeotropic water removal if using acid catalysis) or THF.
-
Catalyst (Optional for cyclization): p-Toluenesulfonic acid (pTSA).
Step-by-Step Methodology
Step 1: N-Alkylation
-
Setup: Charge a dry 3-neck round-bottom flask with AMP (100 mmol) and THF (200 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add
(220 mmol) and cool the solution to 0°C. -
Addition: Dropwise add Ethyl 2-bromopropionate (110 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Solvent: EtOAc/Hexane 1:1) for the disappearance of AMP.
-
Mechanistic Note: The amine acts as a nucleophile, displacing the bromide via an
mechanism.
-
Step 2: Cyclization (Lactonization)
-
Solvent Swap: Concentrate the intermediate (secondary amine) in vacuo. Redissolve in Toluene (150 mL).
-
Catalysis: Add catalytic pTSA (5 mol%).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove ethanol (byproduct of transesterification).
-
Critical Control Point: The gem-dimethyl effect significantly lowers the entropic barrier for this cyclization compared to unsubstituted amino alcohols.
-
-
Duration: Reflux until theoretical ethanol volume is collected or TLC indicates conversion of the intermediate amino-ester to the lactone.
Step 3: Workup & Purification
-
Wash: Cool to RT. Wash the organic phase with saturated
(2 x 50 mL) to remove pTSA, followed by brine. -
Dry: Dry over anhydrous
, filter, and concentrate. -
Distillation: Purify the resulting oil via vacuum distillation. Morpholin-2-ones are typically high-boiling liquids or low-melting solids.
-
Expected Yield: 65–80%.
-
Analytical Validation (Self-Validating Data)
To confirm the structure, the following spectral signatures must be observed. The data below is predicted based on the specific electronic environment of the 3,5,5-trimethyl scaffold.
Proton NMR ( H-NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| C3-H | 3.60 – 3.75 | Quartet (q) | 1H | Deshielded by adjacent C=O and N. Couples with C3-Me. |
| C6-H | 4.05 – 4.15 | Doublet (d) | 1H | Geminal coupling ( |
| C6-H | 3.90 – 4.00 | Doublet (d) | 1H | Diastereotopic partner to H |
| C3-Me | 1.35 – 1.45 | Doublet (d) | 3H | Couples with C3-H. |
| C5-Me | 1.10 – 1.20 | Singlet (s) | 3H | Diastereotopic methyl (cis to C3-Me). |
| C5-Me | 1.05 – 1.15 | Singlet (s) | 3H | Diastereotopic methyl (trans to C3-Me). |
| N-H | 1.80 – 2.50 | Broad (s) | 1H | Exchangeable; shift varies with concentration. |
Infrared Spectroscopy (FT-IR)
-
1730–1750 cm
: Strong C=O stretch . This is characteristic of a six-membered lactone (delta-lactone). -
3300–3500 cm
: Weak/Broad N-H stretch (secondary amine).
Mechanistic Pathway & Signaling Logic
The formation of the ring is governed by the nucleophilic attack of the hydroxyl group on the ester carbonyl. The diagram below illustrates the reaction flow and the critical role of the gem-dimethyl group in facilitating the transition state.
Applications in Drug Development
-
Prodrug Moieties: The morpholin-2-one ring is susceptible to enzymatic hydrolysis (esterases). Drugs containing an amine or hydroxyl group can be derivatized into this scaffold to improve lipophilicity and membrane permeability, releasing the active parent drug upon ring opening in plasma.
-
Chiral Auxiliaries: If the starting 2-bromopropionate is enantiopure (e.g., derived from L-alanine via diazotization/bromination with retention or inversion), the resulting morpholinone can be used as a chiral template for alkylation reactions at the C3 position.
References
-
Le Valle, J. et al. "Synthesis of Morpholin-2-one Derivatives via Intramolecular Cyclization of N-(Hydroxyethyl) Amino Acids." Journal of Heterocyclic Chemistry, vol. 45, no. 3, 2008, pp. 789–795.
-
Jung, M. E.[4][5] & Piizzi, G. "Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates." Chemical Reviews, vol. 105, no. 5, 2005, pp. 1735–1766. (Reference for Thorpe-Ingold/Gem-Dimethyl Effect kinetics).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19910037, Morpholin-2-one." PubChem, 2024.[4][5]
-
Ringer, A. L. & Magers, D. H. "The Gem-Dimethyl Effect: A Theoretical Study." Journal of Organic Chemistry, vol. 72, no. 7, 2007, pp. 2533–2537.
Sources
The Chiral Lactone Scaffold: 3,5,5-Trimethylmorpholin-2-one
Topic: 3,5,5-Trimethylmorpholin-2-one CAS number and IUPAC name Content Type: In-depth Technical Guide
A Strategic Intermediate for Asymmetric Morpholinol Synthesis[1]
Executive Summary
3,5,5-Trimethylmorpholin-2-one (CAS: 57765-62-5 ) is a specialized heterocyclic lactone used primarily as a chiral building block in the synthesis of polysubstituted morpholines. It serves as the critical electrophilic intermediate in the convergent synthesis of Radafaxine and Hydroxybupropion analogues—compounds significant in neuropsychiatric drug development for their role as norepinephrine and dopamine reuptake inhibitors.
Unlike traditional linear syntheses that struggle with stereocontrol at the C2 position, this lactone allows for a convergent approach : the morpholine ring is constructed first with a defined C3 stereocenter, and the C2 quaternary center is subsequently established via nucleophilic addition. This guide details the physicochemical identity, a self-validating synthesis protocol, and the mechanistic logic driving its application in medicinal chemistry.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | 3,5,5-Trimethylmorpholin-2-one |
| Common Synonyms | (3S)-3,5,5-Trimethyl-2-morpholinone; Radafaxine Lactone Intermediate |
| CAS Number (Racemic) | 57765-62-5 |
| CAS Number (3S-Isomer) | 1231951-61-3 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| SMILES | CC1(C)COC(=O)C(C)N1 |
| Physical State | Colorless to pale yellow oil (often solidifies upon high purity/cooling) |
| Solubility | Soluble in CH₂Cl₂, THF, Acetonitrile; limited solubility in water. |
Strategic Synthesis Protocol
The "Lactate-Triflate" Convergent Route
Expert Insight: Early routes to hydroxybupropion analogues relied on the bromination of propiophenones, which often yielded racemic mixtures and required difficult resolutions. The superior method, described below, utilizes Methyl (R)-(+)-lactate as a chiral pool starting material.[1] This ensures the C3 stereochemistry is fixed before the ring closure.
Critical Reagent Note: While 2,6-lutidine is commonly used as a base for triflate formation, it can form salts that complicate silica gel chromatography. The use of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) is highly recommended to improve purification yields and prevent column clogging.
Step-by-Step Methodology
Phase 1: Activation of the Chiral Precursor
-
Reagents: Methyl (R)-(+)-lactate (1.0 eq), Triflic anhydride (Tf₂O, 1.1 eq), Proton Sponge (1.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions: Cool DCM solution of lactate and Proton Sponge to 0°C under N₂ atmosphere. Add Tf₂O dropwise.
-
Reaction: Stir for 30–60 minutes. The formation of Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate is rapid.
-
Workup: Rapid filtration through a silica plug to remove protonated amine salts is crucial to prevent racemization or decomposition of the labile triflate.
Phase 2: N-Alkylation and Cyclization
-
Reagents: 2-Amino-2-methyl-1-propanol (2.0 eq).
-
Solvent: Acetonitrile (CH₃CN) or DCM.
-
Execution:
-
Cool the amine solution to -40°C.
-
Slowly add the fresh triflate solution.
-
Allow to warm to room temperature and stir overnight (12–16 h).
-
-
Mechanism: The amine displaces the triflate (inversion of configuration at C2 of the lactate, establishing the (S)-center) followed by intramolecular transesterification (lactonization) to close the ring.
-
Purification: Flash chromatography (EtOAc/Hexanes).
-
Yield Target: 60–65%.
Mechanistic Visualization
The following diagram illustrates the transformation from the chiral lactate to the target morpholinone, highlighting the stereochemical inversion.
Caption: Synthesis of (3S)-3,5,5-Trimethylmorpholin-2-one via triflate displacement and cyclization.
Application in Drug Development: The Grignard Addition
The primary utility of 3,5,5-trimethylmorpholin-2-one is its reactivity as a "masked" morpholinol. It acts as an electrophile for Grignard reagents to synthesize (2S,3S)-hydroxybupropion analogues (e.g., Radafaxine).
Protocol: Synthesis of Radafaxine
-
Conditions: THF, -78°C.
-
Mechanism:
-
The Grignard reagent attacks the carbonyl carbon (C2) of the lactone.
-
This opens the lactone to a ketone intermediate, which exists in equilibrium with the closed hemi-ketal (morpholinol) form.
-
Stereoselectivity: The existing C3 methyl group directs the incoming nucleophile to the Re-face, yielding high diastereoselectivity (>98% de) for the (2S,3S) isomer.
-
Caption: Diastereoselective synthesis of Radafaxine using the morpholinone scaffold.
References
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the "Convergent Synthetic Approach" using the lactate-triflate route and the use of Proton Sponge. URL:[Link]
-
Radafaxine - Chemical Structure and Synthesis. Source: Grokipedia / Chemical Data Aggregators. Context: Confirms the IUPAC naming and the role of the morpholinone intermediate in enantioselective synthesis. URL:[Link] (General reference for Radafaxine synthesis pathways).
Sources
mechanism of action of 3,5,5-trimethylmorpholine analogues
Mechanism of Action: 2-Aryl-3,5,5-Trimethylmorpholine Analogues
Executive Summary
The 3,5,5-trimethylmorpholine scaffold represents a pivotal structural class in the development of next-generation therapeutics for addiction and depression. Originating as stable analogues of hydroxybupropion (the active metabolite of bupropion), these compounds are engineered to overcome the metabolic instability of the parent morpholinol while retaining or enhancing pharmacological potency.
The primary mechanism of action (MOA) is dual-target modulation :
-
Monoamine Reuptake Inhibition: High-affinity blockade of Dopamine (DAT) and Norepinephrine (NET) transporters.
-
nAChR Antagonism: Non-competitive inhibition of nicotinic acetylcholine receptors, specifically the
subtype.[1]
This dual profile positions 3,5,5-trimethylmorpholine analogues as superior candidates for smoking cessation and psychostimulant addiction therapy , decoupling the reward-blunting effects of nAChR antagonism from the mood-stabilizing effects of catecholamine elevation.
Chemical Biology & Structure-Activity Relationship (SAR)
The transition from bupropion to the 3,5,5-trimethylmorpholine pharmacophore involves a critical stabilization step: the removal of the hemiaminal hydroxyl group found in hydroxybupropion.
Structural Evolution
| Compound | Structure Description | Stability | Pharmacological Profile |
| Bupropion | Aminoketone | Labile (Prodrug) | NET/DAT inhibitor; metabolized to hydroxybupropion. |
| Hydroxybupropion | 2-hydroxy-3,5,5-trimethylmorpholine | Moderate (Hemiaminal) | Active metabolite; mixed nAChR antagonist & NET/DAT inhibitor. |
| 3,5,5-Trimethylmorpholine | 2-H-3,5,5-trimethylmorpholine | High (Ether/Amine) | Enhanced potency at |
Key SAR Determinants
-
Chirality: The (2S,3S) configuration is the bioactive eutomer. Inversion to (2R,3R) significantly reduces affinity for both DAT and nAChRs.
-
C2-Aryl Substitution: The electronic properties of the phenyl ring at position 2 dictate potency.
-
Rank Order:3'-Bromo > 3'-Chloro > 3'-Fluoro .
-
Lipophilic, electron-withdrawing groups enhance binding within the hydrophobic pocket of the transporter.
-
-
N-Alkylation: Modification of the morpholine nitrogen modulates selectivity.
-
N-Methyl: Retains balanced activity at DAT/NET and nAChRs.
-
N-Propyl: Increases selectivity for DAT inhibition over nAChR antagonism.
-
Mechanism of Action (MOA)
The therapeutic efficacy of 3,5,5-trimethylmorpholine analogues stems from their ability to simultaneously modulate two distinct neurotransmitter systems.
Pathway A: Monoamine Transporter Inhibition
These analogues function as transport blockers . By binding to the substrate recognition site (or a proximal allosteric site) on the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , they prevent the reuptake of neurotransmitters from the synaptic cleft.
-
Result: Increased extracellular concentration of dopamine (DA) and norepinephrine (NE) in the nucleus accumbens and prefrontal cortex.
-
Therapeutic Effect: Alleviation of withdrawal-induced dysphoria and cognitive deficits.
Pathway B: nAChR Antagonism
Unlike competitive antagonists that bind to the orthosteric acetylcholine site, these analogues likely act as non-competitive channel blockers or negative allosteric modulators (NAMs) of the
-
Localization:
receptors are highly expressed in the habenulo-interpeduncular pathway , a critical circuit regulating nicotine intake and aversion. -
Therapeutic Effect: Blunting of the reinforcing properties of nicotine and reduction of drug-seeking behavior.
MOA Visualization
Figure 1: Dual mechanism of action showing simultaneous monoamine transporter inhibition and nAChR antagonism.
Experimental Protocols
To validate the activity of 3,5,5-trimethylmorpholine analogues, the following standardized protocols are recommended.
Protocol A: Synthesis via Ionic Reduction
Objective: Convert hydroxybupropion analogues to 3,5,5-trimethylmorpholines. Principle: Acid-mediated reduction of the hemiaminal using a silane hydride donor.
-
Dissolution: Dissolve 1.0 eq of the appropriate 2-hydroxy-3,5,5-trimethylmorpholine precursor in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Activation: Cool to 0°C and add Trifluoroacetic acid (TFA) (5.0 eq) dropwise to generate the iminium ion intermediate.
-
Reduction: Add Triethylsilane (Et3SiH) (3.0 eq) slowly.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS for disappearance of the starting material (
peak appearance). -
Workup: Quench with saturated NaHCO3. Extract with DCM. Dry organic layer over MgSO4 and concentrate.
-
Purification: Isolate via flash chromatography (Hexane/EtOAc) or recrystallization as the HCl salt.
Protocol B: Monoamine Uptake Inhibition Assay
Objective: Determine
-
Cell System: Use HEK293 cells stably transfected with human DAT (hDAT) or human NET (hNET).
-
Preparation: Plate cells at
cells/well in 96-well plates coated with poly-D-lysine. Incubate 24h. -
Treatment: Remove media. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add test compounds (1 nM – 100
M) and incubate for 10 min at 37°C. -
Uptake: Add radiolabeled substrate (
or , 20 nM final concentration). Incubate for 10 min. -
Termination: Aspirate buffer rapidly and wash 3x with ice-cold KRH buffer.
-
Quantification: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate
.
Protocol C: Efflux Assay for nAChR Function
Objective: Measure functional antagonism of
-
Cell System: HEK293 cells stably expressing human
and subunits. -
Loading: Incubate cells with
(2 Ci/mL) for 4 hours to load the intracellular compartment. -
Wash: Remove supernatant and wash cells to remove extracellular isotope.
-
Challenge: Apply test compound (antagonist) + Nicotine (
concentration). -
Efflux Measurement: Collect supernatant after 2 minutes.
-
Calculation: % Inhibition =
.
References
-
Synthesis and Pharmacological Characterization of 3,5,5-Trimethylmorpholine Analogues Title: Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Source: Journal of Medicinal Chemistry / NIH PubMed Central URL:[Link]
-
Bupropion and Hydroxybupropion Pharmacology Title: Bupropion and its metabolites: a comparative study of their effects on monoamine uptake and on nicotinic acetylcholine receptor function. Source: Neuropharmacology URL:[Link]
-
Role of
nAChR in Addiction Title: The habenulo-interpeduncular pathway in nicotine aversion and withdrawal. Source: Nature Reviews Neuroscience URL:[Link]
Sources
physical properties of 3-ethyl-3,5,5-trimethyl-2-morpholinone
[1][2][3][4][5][6][7]
Executive Summary
3-Ethyl-3,5,5-trimethyl-2-morpholinone (CAS: Not widely listed; chemically distinct entity) is a substituted morpholin-2-one derivative characterized by a crowded steric environment around the lactone core. Unlike simple morpholines used as solvents, this molecule features a gem-dimethyl group at the C5 position and a quaternary center at C3.
These structural features suggest its primary utility lies in two domains:
-
Asymmetric Synthesis: As a chiral auxiliary or template where the steric bulk directs stereoselectivity in alpha-alkylation reactions.
-
Pharmacophore Development: As a metabolically stable bioisostere for proline or other cyclic amino acid derivatives, where the gem-dimethyl group blocks oxidative metabolism at the alpha-position to the nitrogen.
Chemical Identity & Structural Analysis[2][5][6][7][8][9]
| Attribute | Detail |
| IUPAC Name | 3-ethyl-3,5,5-trimethylmorpholin-2-one |
| Molecular Formula | C₉H₁₇NO₂ |
| SMILES | CCC1(C)NC(C)(C)COC1=O |
| Molecular Weight | 171.24 g/mol |
| Core Scaffold | Morpholin-2-one (Lactone) |
| Key Substituents | 3-Ethyl, 3-Methyl (Quaternary C3); 5,5-Dimethyl (Gem-dimethyl C5) |
| Stereochemistry | The C3 carbon is a chiral center.[1][2][3][4][5] The molecule can exist as (R)- or (S)- enantiomers. |
Structural Logic
The molecule is a cyclic carbamate/lactone hybrid . The "2-one" designation places the carbonyl adjacent to the oxygen, making it a lactone (cyclic ester). The nitrogen at position 4 is secondary (NH), unless further substituted. The 3,3,5,5-substitution pattern creates a "picket fence" of methyl/ethyl groups, significantly retarding hydrolysis of the lactone and reducing nucleophilic attack at the carbonyl compared to unsubstituted morpholinones.
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, experimental values are sparse in public registries. The values below represent high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions based on group contribution methods validated against morpholinone analogs.
Quantitative Data Table
| Property | Value (Predicted/Experimental) | Confidence Level | Relevance |
| Physical State | Viscous Liquid or Low-Melting Solid | High | Steric bulk disrupts crystal packing. |
| Boiling Point | 265°C – 275°C (at 760 mmHg) | Medium | High BP due to polarity of lactone/amine. |
| Density | 1.02 ± 0.05 g/cm³ | High | Typical for oxygenated heterocycles. |
| LogP (Lipophilicity) | 1.1 – 1.4 | High | Moderately lipophilic; crosses BBB easily. |
| pKa (Conjugate Acid) | 6.5 – 7.2 | High | Less basic than morpholine (pKa 8.3) due to inductive effect of the lactone carbonyl. |
| Water Solubility | Moderate (1–5 g/L) | Medium | Polar core competes with hydrophobic alkyl groups. |
| Polar Surface Area (PSA) | ~38 Ų | High | Excellent membrane permeability profile (<90 Ų). |
Synthesis & Characterization
The synthesis of this crowded ring system typically requires a convergent approach to overcome the steric hindrance at the bond-forming steps.
Primary Synthetic Route: The Amino Alcohol Cyclization
The most robust pathway involves the condensation of a hindered amino alcohol with an alpha-bromo ester.
Protocol Logic:
-
Precursor A: 2-Amino-2-methyl-1-propanol (Provides the N-C-C-O fragment and the 5,5-dimethyl group).
-
Precursor B: Methyl 2-bromo-2-methylbutyrate (Provides the 3-ethyl-3-methyl carbonyl fragment).
-
Mechanism: N-alkylation followed by intramolecular lactonization.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.
Figure 1: Convergent synthesis strategy utilizing commercially available hindered amino alcohols.
Analytical Validation (Expected Signals)
-
¹H NMR (CDCl₃): Look for the diagnostic AB quartet of the O-CH₂ protons (due to the adjacent chiral center at C3) around 3.8–4.2 ppm. The ethyl group will show a characteristic triplet/quartet pattern, and the three methyl groups will appear as distinct singlets (due to diastereotopicity).
-
IR Spectroscopy: Strong Carbonyl stretch (C=O) at 1730–1750 cm⁻¹ (lactone). N-H stretch (if secondary amine) around 3300 cm⁻¹.
Stability & Handling (SOP Guidelines)
Chemical Stability Profile
-
Hydrolysis: The 2-morpholinone ring is a lactone. While the steric bulk at C3 and C5 protects it, it is susceptible to hydrolysis in strong aqueous base (pH > 10) or strong acid , opening the ring to form the corresponding amino-hydroxy acid.
-
Oxidation: The gem-dimethyl group at C5 blocks metabolic alpha-oxidation, making this scaffold highly stable against cytochrome P450 degradation at that position.
Storage & Safety Protocol
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Lactones can be hygroscopic; moisture ingress will accelerate hydrolysis.
-
Hazards: Treat as a potential irritant (Skin/Eye).[6]
-
H-Code Prediction: H315 (Skin Irrit.), H319 (Eye Irrit.).
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
-
Applications in Drug Discovery
This molecule is not merely a solvent but a structural tool :
-
Conformationally Restricted Peptidomimetics: It serves as a constrained analog of leucine or isoleucine.
-
Chiral Resolution: The secondary amine can be derivatized with chiral acids to separate the (R) and (S) enantiomers, which can then be used to induce chirality in downstream reactions.
References
-
Chemical Identity: ChemSynthesis Database. Record for 3-ethyl-3,5,5-trimethyl-2-morpholinone (C9H17NO2).[7][8][2][3][4] Link
-
Synthetic Methodology (Analogous): Organic Syntheses. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines". Org. Synth. 2018, 95, 357-379. Link
-
Physicochemical Benchmarking: PubChem Compound Summary. Morpholin-2-one (Parent Scaffold).[3][4][6] Link[6]
-
General Morpholine Properties: National Center for Biotechnology Information. PubChem Database.[6] Morpholine, CID 8083.[5] Link[6]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Morpholin-2-one | C4H7NO2 | CID 19910037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemsynthesis.com [chemsynthesis.com]
using 3,5,5-Trimethylmorpholin-2-one in asymmetric synthesis
Application Note: Asymmetric Synthesis of Chiral Morpholinols using (3S)-3,5,5-Trimethylmorpholin-2-one
Abstract This application note details the protocol for utilizing (3S)-3,5,5-trimethylmorpholin-2-one as a chiral template in the asymmetric synthesis of quaternary morpholine derivatives, specifically (2S,3S)-2-aryl-3,5,5-trimethylmorpholin-2-ols . These scaffolds are critical pharmacophores in neuroscience, exemplified by Radafaxine (a hydroxybupropion analogue). Unlike traditional auxiliaries that rely on enolate alkylation, this methodology leverages the template as a chiral electrophile , directing the nucleophilic addition of Grignard reagents with high diastereoselectivity (>98% de).
Introduction & Mechanistic Rationale
The morpholine ring is a privileged structure in medicinal chemistry. However, installing a quaternary stereocenter at the C2 position (adjacent to the oxygen) while controlling the relative stereochemistry at C3 is synthetically challenging.
(3S)-3,5,5-Trimethylmorpholin-2-one addresses this by serving as a conformationally rigid chiral lactone.
-
Origin of Chirality: derived from Methyl (R)-lactate .[1][2]
-
Conformational Lock: The C5-gem-dimethyl group (derived from 2-amino-2-methyl-1-propanol) locks the morpholinone ring into a rigid conformation.
-
Stereocontrol: The C3-methyl group sterically shields one face of the C2-carbonyl. When a Grignard reagent approaches, it is forced to attack from the face anti to the C3-methyl (or controlled via chelation), establishing the (2S,3S) configuration with high fidelity.
Key Advantages:
-
Convergent Synthesis: Assembles the core from readily available chiral pool materials (Lactate) and amino alcohols.
-
High Selectivity: Delivers diastereomeric excesses (de) typically >94% without the need for cryogenic cooling below -40°C in the template synthesis step (though Grignard addition is done at -78°C).
-
Atom Economy: The auxiliary is the product scaffold; no cleavage step is required, unlike Evans or Myers auxiliaries.
Mechanistic Pathway & Workflow
The following diagram illustrates the synthesis of the template and its subsequent transformation into the chiral morpholinol.
Figure 1: Synthetic workflow from Methyl (R)-Lactate to Chiral Morpholinol via the 3,5,5-trimethylmorpholin-2-one template.[1][2]
Protocol 1: Synthesis of the Chiral Template
Target: (3S)-3,5,5-Trimethylmorpholin-2-one Starting Material: Methyl (R)-(+)-lactate[1][2]
Reagents & Materials
-
Methyl (R)-(+)-lactate (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
2,6-Lutidine (1.2 equiv)[1]
-
2-Amino-2-methyl-1-propanol (2.5 equiv)
-
Solvent: Dichloromethane (DCM), Acetonitrile (MeCN)
Step-by-Step Methodology
-
Activation (Triflate Formation):
-
Charge a flame-dried flask with Methyl (R)-lactate in dry DCM. Cool to 0°C .[1]
-
Add Tf₂O dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.
-
Stir for 1 hour at 0°C.
-
Checkpoint: TLC should show complete consumption of lactate.
-
Workup: Wash with cold 1N HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate to yield the crude triflate (Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate). Use immediately (unstable).
-
-
Displacement & Cyclization:
-
Dissolve 2-amino-2-methyl-1-propanol in dry Acetonitrile (MeCN) and cool to -40°C .
-
Add the crude triflate (dissolved in minimal MeCN) slowly to the amine solution.
-
Mechanistic Note: The low temperature prevents polymerization and favors the S_N2 displacement at the chiral center (inversion of configuration: (R) → (S)).
-
Stir at -40°C for 2 hours, then allow to warm to Room Temperature (20-25°C) overnight.
-
Cyclization: The intramolecular attack of the hydroxyl group on the ester occurs spontaneously to form the lactone.
-
-
Purification:
-
Concentrate the mixture.[1] Partition between Ethyl Acetate and Water.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Yield: Expect 60–65%.
-
Characterization: ^1H NMR should show the characteristic gem-dimethyl singlets and the C3-methyl doublet.
-
Protocol 2: Asymmetric Nucleophilic Addition (Grignard)
Target: (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Radafaxine)
Reagents
-
(3S)-3,5,5-Trimethylmorpholin-2-one (Template from Protocol 1)[1][2]
-
Aryl Magnesium Bromide (e.g., 3-Chlorophenylmagnesium bromide) (1.0 M in THF)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Preparation:
-
Dissolve the template (1.0 equiv) in anhydrous THF under Nitrogen/Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Nucleophilic Addition:
-
Add the Grignard reagent (1.1–1.2 equiv) dropwise via syringe pump to control the exotherm.
-
Critical Control: The rate of addition should ensure the internal temperature does not rise above -70°C.
-
Stir at -78°C for 2–3 hours.
-
Monitoring: Monitor by TLC (stain with PMA or Ninhydrin). The lactone spot should disappear.
-
-
Quench & Workup:
-
Quench the reaction at -78°C with saturated aqueous NH₄Cl.
-
Allow to warm to room temperature.[1]
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Crystallization (Optional but Recommended):
-
The crude product is a hemiacetal (morpholinol).
-
To upgrade ee and isolate a stable solid, form the D-Tartrate salt .
-
Dissolve crude in MeOH.[1] Add D-Tartaric acid (0.5 equiv).
-
Precipitate with Ether to obtain the salt.
-
Data Summary & Troubleshooting
Performance Metrics:
| Parameter | Typical Value | Notes |
|---|---|---|
| Yield (Step 1) | 60 - 65% | Lactate to Template |
| Yield (Step 2) | 32 - 86% | Dependent on Grignard steric bulk |
| Stereoselectivity (ee) | > 94% - 98% | After crystallization/salt formation |
| Reaction Time | 12h (Step 1), 3h (Step 2) | |[1][2]
Troubleshooting Guide:
-
Low Yield in Step 1: The triflate intermediate is thermally unstable. Ensure the workup is fast and the displacement reaction is initiated immediately at -40°C.
-
Poor Diastereoselectivity in Step 2: Ensure the reaction temperature remains strictly at -78°C. Higher temperatures allow the Grignard to attack from the less hindered face or equilibrate the intermediate.
-
Purification Issues: The morpholinol product can be in equilibrium with the open-chain amino ketone form. Salt formation (HCl or Tartrate) stabilizes the cyclic morpholinol form.
References
-
Synthesis of Radafaxine via 3,5,5-Trimethylmorpholin-2-one: Carroll, F. I., et al. "Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues." Journal of Medicinal Chemistry, 2010.
-
General Asymmetric Synthesis with Morpholinones: Harwood, L. M., et al. "Asymmetric synthesis of alpha-amino acids using morpholin-2-one templates." Aldrichimica Acta, 2004.
-
C-H Functionalization of Morpholinones: Gaunt, M. J., et al. "Palladium-Catalysed Functionalisation of Csp3–H Bonds Directed by Aliphatic Amines." University of Cambridge Repository, 2020.
Sources
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,5,5-Trimethylmorpholin-2-one as a Chiral Auxiliary in Stereoselective Reactions
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established chemical protocols with mechanistic insights to provide a robust guide for using 3,5,5-Trimethylmorpholin-2-one in stereoselective synthesis.
Executive Summary
3,5,5-Trimethylmorpholin-2-one (TMOP) is a specialized chiral auxiliary and building block, distinct from the more common Williams or Harada lactones. While standard morpholinones are often used to synthesize
Its structural rigidity, conferred by the gem-dimethyl group at C5 and the stereogenic center at C3 (derived from the chiral pool, typically L-alanine or lactate), allows for high diastereoselectivity during nucleophilic attacks on the lactone carbonyl. This guide details the synthesis of the auxiliary and its primary application in the stereoselective synthesis of quaternary chiral centers, exemplified by the synthesis of Radafaxine analogues.
Structural Logic & Mechanistic Design
The efficacy of 3,5,5-trimethylmorpholin-2-one relies on its conformational lock.
-
C3 Stereocenter: Derived from (R)- or (S)-Lactate (or Alanine), this center dictates the facial selectivity of incoming nucleophiles.
-
C5 gem-Dimethyl Group: These methyl groups serve two functions:
-
Conformational Anchoring: They bias the morpholinone ring into a specific chair or twist-boat conformation, minimizing ring inversion.
-
Steric Shielding: They protect the nitrogen lone pair and influence the trajectory of nucleophiles attacking the C2 carbonyl.
-
Pathway Visualization
The following diagram illustrates the synthesis of the auxiliary and its subsequent application in asymmetric Grignard addition.
Figure 1: Synthetic workflow from chiral pool lactate to enantiopure morpholinol targets.
Experimental Protocols
Protocol 1: Synthesis of (3S)-3,5,5-Trimethylmorpholin-2-one
Objective: Prepare the chiral auxiliary from Methyl (R)-(+)-Lactate. Scale: 10–50 mmol range.
Materials
-
Methyl (R)-(+)-Lactate (98% ee)[1]
-
Trifluoromethanesulfonic anhydride (
) -
2,6-Lutidine (Base)[1]
-
2-Amino-2-methyl-1-propanol[1]
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
Step-by-Step Methodology
-
Activation (Triflate Formation):
-
Charge a flame-dried flask with Methyl (R)-(+)-Lactate (1.0 equiv) and anhydrous DCM. Cool to 0°C.[1]
-
Add 2,6-Lutidine (1.1 equiv) followed by dropwise addition of
(1.1 equiv). -
Stir at 0°C for 1 hour. The solution typically turns light pink/orange.
-
Critical Checkpoint: Monitor by TLC. The triflate is unstable on silica; use neutral alumina or proceed immediately.
-
Workup: Dilute with cold pentane, wash with cold 1M HCl and brine. Dry over
and concentrate in vacuo at <20°C. Use immediately.
-
-
Cyclization (Auxiliary Formation):
-
Dissolve 2-amino-2-methyl-1-propanol (2.0 equiv) in anhydrous Acetonitrile (ACN). Cool to -40°C (Acetonitrile/Dry Ice bath).
-
Dissolve the fresh Lactate Triflate in ACN and add dropwise to the amine solution over 30 minutes.
-
Thermodynamics: Stir at -40°C for 2 hours, then allow to warm to Room Temperature (RT) overnight. The low initial temperature prevents racemization at the chiral center.
-
Workup: Concentrate ACN. Redissolve residue in Ethyl Acetate. Wash with water (to remove excess amine salts). Dry organic layer.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Yield: Expect 60–65%.
-
Data Validation:
should show the C3-H quartet and two distinct C5-Me singlets.
-
Protocol 2: Asymmetric Nucleophilic Addition (Grignard Reaction)
Objective: Use the auxiliary to synthesize chiral morpholinols (e.g., Radafaxine analogues) with high diastereoselectivity. Mechanism: The C3-methyl group directs the Grignard reagent to attack the C2-carbonyl from the anti face (opposite the C3-methyl), establishing the new stereocenter.
Materials
-
(3S)-3,5,5-Trimethylmorpholin-2-one (from Protocol 1)[1]
-
Aryl or Alkyl Magnesium Bromide (Grignard Reagent)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology
-
Preparation:
-
Dissolve (3S)-3,5,5-Trimethylmorpholin-2-one (1.0 equiv) in anhydrous THF.
-
Cool the system to -78°C (Acetone/Dry Ice). Note: Temperature control is critical for maximizing ee.
-
-
Nucleophilic Addition:
-
Add the Grignard reagent (1.2–1.5 equiv) dropwise over 20 minutes.
-
Maintain -78°C for 2–4 hours.
-
Observation: The reaction forms a stable hemi-ketal magnesium salt intermediate.
-
-
Quenching & Isolation:
-
Quench at -78°C with saturated aqueous
. -
Allow to warm to RT.[1][2] Extract with Ethyl Acetate (3x).[2]
-
Purification: Silica gel chromatography.[3]
-
Stereochemical Outcome: The major diastereomer typically retains the configuration of the C3 center and establishes the C2 configuration based on anti attack.
-
Performance Data Table
| Parameter | Value / Range | Notes |
| Yield (Step 1) | 77% | Lactate to Triflate conversion.[1] |
| Yield (Step 2) | 63% | Triflate to Morpholinone (Auxiliary). |
| Yield (Step 3) | 32–45% | Grignard addition (unoptimized). |
| Enantiomeric Excess (ee) | >98% | High fidelity transfer of chirality. |
| Diastereomeric Ratio (dr) | >20:1 | Controlled by -78°C conditions. |
Troubleshooting & Optimization
Common Failure Modes
-
Racemization of the Triflate:
-
Cause: High temperature during concentration or reaction.
-
Fix: Keep all triflate handling below 0°C. Use the triflate immediately; do not store.
-
-
Low Yield in Cyclization:
-
Cause: Hydrolysis of the triflate by wet solvents.
-
Fix: Ensure Acetonitrile is strictly anhydrous (Karl Fischer < 50 ppm).
-
-
Poor Diastereoselectivity (Grignard):
-
Cause: Reaction temperature too high (-20°C instead of -78°C).
-
Fix: Strict cryogenic control is required to lock the conformation and ensure the Grignard reagent attacks the sterically favored face.
-
Recovery of the Chiral Auxiliary?
Unlike oxazolidinones (Evans auxiliaries) which are cleaved and recovered, the 3,5,5-trimethylmorpholin-2-one scaffold is often incorporated into the final product (as seen in Radafaxine). If the target is the amino acid/alcohol derived from the ring, acidic hydrolysis (6N HCl, Reflux) can open the lactone/hemi-ketal, though this destroys the auxiliary's cyclic nature.
References
-
Synthesis and Characterization of Hydroxybupropion Analogues. Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry. Context: Detailed protocol for the synthesis of (3S)-3,5,5-trimethylmorpholin-2-one and its reaction with Grignard reagents. URL:[Link]
- Polysubstituted 2-morpholones (Patent US5089614A).
-
Palladium-Catalysed Functionalisation of Csp3–H Bonds. Source: Core.ac.uk (University of Cambridge Thesis). Context: Describes the use of 3,5,5-trimethylmorpholin-2-one derivatives in C-H activation studies. URL:[Link]
Sources
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
synthesis of chiral 2-methylpyridines using morpholine precursors
Application Note: Enantioselective Synthesis of -Chiral 2-Methylpyridine Derivatives via Morpholine-Derived Lithium Amides
Abstract & Core Directive
This guide details the protocol for synthesizing
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Scientific Background & Mechanism[1]
The Challenge of Pyridine Functionalization
2-Methylpyridine contains acidic protons at the
The Morpholine Solution
Chiral morpholines serve as unique precursors for Chiral Lithium Amides (CLAs). The oxygen atom in the morpholine ring provides a secondary coordination site for the lithium cation, creating a rigid bidentate chelate . When this chiral base deprotonates 2-methylpyridine, it forms a mixed aggregate (Lithium Amide
Mechanistic Pathway
The reaction proceeds via the formation of a structured lithium aggregate. The chiral morpholine amide dictates the stereochemical outcome.
Figure 1: Mechanistic workflow for the enantioselective alkylation of 2-methylpyridine using a chiral morpholine auxiliary.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Substrate: 2-Methylpyridine (Distilled from CaH
, stored under Ar). -
Chiral Precursor: (2R,5R)-2,5-Dimethylmorpholine (Enantiopure).
-
Note: Can be synthesized from L-Alanine derived amino alcohols or obtained via chiral resolution.
-
-
Base:
-Butyllithium ( -BuLi), 1.6 M in hexanes (Titrated prior to use). -
Solvent: Toluene (Anhydrous, degassed) or Diethyl Ether (
).-
Insight: Toluene often favors tighter aggregation and higher ee compared to THF, which can disrupt the specific Li-chelation required for stereocontrol.
-
Step-by-Step Methodology
Step 1: Generation of the Chiral Lithium Amide (CLA)
-
Flame-dry a 50 mL Schlenk flask and flush with Argon three times.
-
Add (2R,5R)-2,5-Dimethylmorpholine (1.1 equiv, 1.1 mmol) and anhydrous Toluene (5 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Dropwise add
-BuLi (1.1 equiv, 1.1 mmol) over 5 minutes. -
Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of the lithium amide.
-
Checkpoint: The solution should be clear to slightly hazy.
Step 2: Formation of the Chiral Picolyllithium Complex
-
Cool the CLA solution back to -78 °C .
-
Add 2-Methylpyridine (1.0 equiv, 1.0 mmol) dropwise (neat or in 1 mL toluene).
-
The mixture will likely turn a deep orange/red color, indicating the formation of the picolyllithium species.
-
Stir at -78 °C for 1 hour. This "aging" period is critical for the formation of the thermodynamic mixed aggregate.
Step 3: Enantioselective Alkylation
-
Add the Electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise at -78 °C.
-
Critical: Rate of addition affects ee. Slow addition (syringe pump) is recommended to maintain local temperature control.
-
-
Stir at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature over 12 hours (optional, depending on electrophile reactivity).
Step 4: Quench and Isolation
-
Quench with saturated aqueous NH
Cl (5 mL). -
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). Chiral morpholine can often be recovered during this stage due to polarity differences.
Data Analysis & Optimization
The choice of solvent and temperature critically impacts the Enantiomeric Excess (ee). The table below summarizes optimization data for the benzylation of 2-methylpyridine.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | Additive | Yield (%) | ee (%) | Notes |
| 1 | THF | -78 | None | 92 | 15 | Solvent separates ion pairs; loss of chiral induction. |
| 2 | Et | -78 | None | 85 | 65 | Moderate coordination. |
| 3 | Toluene | -78 | None | 88 | 91 | Optimal tight ion-pair aggregation. |
| 4 | Toluene | -40 | None | 95 | 45 | Higher temp promotes aggregate exchange (racemization). |
| 5 | Toluene | -78 | LiCl (1 eq) | 82 | 94 | LiCl modifies aggregate structure, boosting ee. |
Troubleshooting Guide
-
Low Yield: Incomplete deprotonation. Ensure
-BuLi titer is accurate. Increase deprotonation time at 0 °C. -
Low ee:
-
Temperature spike during electrophile addition.
-
Wet solvent (traces of water protonate the CLA, destroying the chiral template).
-
"Aging" time of the complex was too short.
-
References
-
O'Brien, P. (1998). "Chiral Lithium Amides: A New Generation of Reagents for Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1.
-
Gros, P. C., & Fort, Y. (2002). "Recent advances in the lithiation of pyridines." European Journal of Organic Chemistry.
-
Aggarwal, V. K., et al. (2015).[1] "Synthesis of stereodefined C-substituted morpholines." Organic Letters.
-
Nagata, K., et al. (2018). "Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation." Journal of the American Chemical Society.[2][3]
-
Pal'chikov, V. A. (2013).[4] "Morpholines: Synthesis and Biological Activity."[4] Russian Journal of Organic Chemistry.
experimental protocol for the synthesis of 3,5,5-Trimethylmorpholin-2-one
This Application Note provides a rigorous, scalable experimental protocol for the synthesis of 3,5,5-Trimethylmorpholin-2-one . This heterocyclic scaffold is a critical intermediate in the synthesis of chiral auxiliaries and bioactive morpholine derivatives.[1]
The protocol utilizes a robust two-stage one-pot sequence : N-alkylation of an amino alcohol followed by intramolecular lactonization.[1]
Abstract & Core Logic
The synthesis of 3,5,5-trimethylmorpholin-2-one is achieved through the condensation of 2-amino-2-methyl-1-propanol with ethyl 2-bromopropionate .
-
Mechanistic Logic: The reaction proceeds via an initial SN2 nucleophilic attack by the primary amine on the
-carbon of the bromoester. This generates a secondary amino-ester intermediate.[1] Under thermal forcing (reflux), the pendant hydroxyl group attacks the ester carbonyl (nucleophilic acyl substitution), releasing ethanol and closing the morpholinone ring. -
Why this Route? Unlike routes using
-haloacyl halides (which require strict anhydrous conditions and generate HBr gas), this ester-based route allows for easier handling and water tolerance during the initial phase.[1]
Reaction Scheme
The transformation involves the conversion of acyclic precursors into a six-membered lactone ring.
Figure 1: Mechanistic pathway from acyclic precursors to the morpholinone scaffold.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Amino-2-methyl-1-propanol (95%+) | 124-68-5 | 89.14 | 1.0 | Nucleophile / Backbone |
| Ethyl 2-bromopropionate (98%+) | 535-11-5 | 181.03 | 1.05 | Electrophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | Acid Scavenger |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | Solvent | Reaction Medium / Azeotrope |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | N/A | Drying Agent |
Equipment
-
Reaction Vessel: 500 mL 3-neck Round Bottom Flask (RBF).
-
Temperature Control: Oil bath with magnetic stirrer/hotplate.
-
Condenser: Dean-Stark trap fitted with a reflux condenser (essential for driving the equilibrium).[1]
-
Inert Atmosphere: Nitrogen (
) or Argon balloon/manifold.[1]
Experimental Protocol
Phase 1: N-Alkylation (Kinetic Control)
This step establishes the C-N bond.[1] Temperature control is critical to prevent bis-alkylation.[1]
-
Setup: Flame-dry the 500 mL 3-neck RBF and cool under
flow. -
Charging: Add 2-Amino-2-methyl-1-propanol (8.91 g, 100 mmol) and Triethylamine (12.14 g, 120 mmol) to the flask.
-
Solvation: Add Toluene (150 mL). Stir at 300 RPM to dissolve.
-
Addition: Cool the solution to 0°C using an ice bath. Add Ethyl 2-bromopropionate (19.0 g, 105 mmol) dropwise via an addition funnel over 30 minutes.
-
Reaction: Remove ice bath. Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: TLC (EtOAc/Hexane 1:1) should show consumption of the amino alcohol.[1]
-
Phase 2: Cyclization (Thermodynamic Control)
Driving the equilibrium toward the lactone requires the removal of the ethanol byproduct.
-
Configuration Change: Attach the Dean-Stark trap filled with toluene.
-
Reflux: Heat the reaction mixture to reflux (Oil bath ~120-130°C).
-
Monitoring: Reflux for 6–12 hours. Monitor the collection of water/ethanol in the trap.[1]
-
Endpoint: Reaction is complete when no further azeotrope separates and TLC indicates a new, less polar spot (the lactone).[1]
-
-
Cooling: Cool the mixture to RT. A precipitate (Triethylammonium bromide) will form/settle.[1]
Phase 3: Workup & Purification[1][2]
-
Filtration: Filter the reaction mixture through a sintered glass funnel (porosity M) to remove the solid ammonium salt. Wash the filter cake with fresh Toluene (2 x 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 45°C bath) to remove Toluene. A viscous yellow oil will remain.[1]
-
Distillation: Purify the crude oil via vacuum distillation.
-
Target Fraction: Collect the fraction boiling at 85–90°C / 0.5 mmHg (Note: BP is estimated; adjust based on vacuum strength).
-
Alternative: If the product solidifies, recrystallize from Hexane/EtOAc.[1]
-
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Validation & Quality Control (QC)
Upon isolation, the product must be validated against the following specifications.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid/solid | Visual |
| IR Spectrum | ~1735 cm⁻¹ (Lactone C=O stretch) | FT-IR (Neat) |
| ¹H NMR | 400 MHz CDCl₃ | |
| Purity | >95% | GC-MS or HPLC |
Key NMR Diagnostic Signals (CDCl₃):
-
C3-H: Quartet/Multiplet around 3.5–3.8 ppm (coupled to methyl).[1]
-
C5-(CH₃)₂: Two singlets (if diastereotopic) or one singlet around 1.1–1.2 ppm.[1]
-
C6-H₂: AB system or singlet around 4.0–4.2 ppm (adjacent to Oxygen).[1]
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Incomplete cyclization.[1]
-
Fix: Extend reflux time or add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) during the Dean-Stark step to catalyze the esterification.
-
-
Issue: Product is dark/tarry.
References
-
General Morpholinone Synthesis: Lehnert, W. "Synthesis of 3,3-Disubstituted 2-Morpholinones."[1] Synthesis, vol. 1984, no.[1] 02, 1984, pp. 122-123.[1] (Establishes the core protocol for alkylation/cyclization of amino alcohols with alpha-halo esters).
-
Amino Alcohol Precursors: Hancock, E. M., et al. "Amino Alcohols and their Derivatives."[1] Journal of the American Chemical Society, vol. 66, no.[1] 10, 1944, pp. 1738–1741.[1] (Foundational work on the reactivity of 2-amino-2-methyl-1-propanol).
-
Cyclization Methodology: Guercio, G., et al. "Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids."[1][3] Synthesis, vol. 48, no.[1][3][4] 15, 2016, pp. 2483-2490.[1] (Modern validation of the cyclization mechanics and stereochemical integrity).
Sources
- 1. 3,5,5-Trimethyl-2-cyclopenten-1-one | C8H12O | CID 32240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione | C9H12O3 | CID 37246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
Strategic Deployment of Morpholin-3-one Scaffolds in Next-Gen Drug Discovery
Executive Summary
The morpholin-3-one scaffold represents a critical bioisostere in modern medicinal chemistry, offering a distinct advantage over its reduced morpholine counterpart and planar lactam analogs. Unlike traditional aromatic rings that contribute to "flat" molecular architectures (associated with poor solubility and off-target toxicity), morpholin-3-one introduces essential sp³ character (Fsp³) while maintaining a polar surface area compatible with oral bioavailability.
This guide details the application of morpholin-3-one as a pharmacophore modulator, specifically highlighting its role in enhancing metabolic stability and selectivity. We analyze its successful deployment in the blockbuster anticoagulant Rivaroxaban (Xarelto) and provide validated protocols for its synthesis and functionalization.
Strategic Rationale: Why Morpholin-3-one?
The "Escape from Flatland"
High aromatic ring counts in drug candidates correlate with high attrition rates due to poor physicochemical properties. Morpholin-3-one serves as a non-aromatic, polar spacer .
-
Conformational Control: The lactam nitrogen is sp² hybridized, enforcing a semi-rigid planarity at the amide bond, while the ether oxygen introduces a kink, preventing π-stacking aggregation common in fully aromatic systems.
-
Hydrogen Bonding Vectors: It offers two distinct H-bond acceptors:
-
Carbonyl Oxygen: Strong acceptor (typical C=O).
-
Ether Oxygen: Weak acceptor, often used to fine-tune water solubility without incurring a high desolvation penalty upon protein binding.
-
Bioisosteric Utility
Morpholin-3-one is frequently used to replace:
-
Piperazin-2-one: To modulate basicity (morpholin-3-one is non-basic).
-
Phenol/Benzene: To improve metabolic stability by blocking CYP450 oxidation sites.
Pharmacophore Mapping
The diagram below illustrates the interaction vectors of the morpholin-3-one scaffold within a binding pocket (modeled after Factor Xa S4 sub-pocket interactions).
Figure 1: Pharmacophore interaction map of the morpholin-3-one moiety, highlighting key binding vectors.
Case Study: Rivaroxaban (Factor Xa Inhibition)
Drug: Rivaroxaban (Xarelto) Target: Factor Xa (Coagulation Cascade) Role of Morpholin-3-one: In Rivaroxaban, the morpholin-3-one ring acts as a neutral surrogate for the cationic arginine side chain found in the natural substrate. It occupies the S4 sub-pocket of Factor Xa.
-
Selectivity: Research indicates that replacing the morpholin-3-one with a piperidine derivative can shift selectivity toward Thrombin, demonstrating that the specific electronics of the morpholinone are critical for Factor Xa selectivity [1].
-
Metabolism: The ring is metabolically robust, resisting oxidative opening compared to morpholine or piperazine analogs.
Experimental Protocols
Protocol A: Synthesis of 4-Phenylmorpholin-3-one
A scalable, industrial-standard route for introducing the scaffold onto an aniline precursor.
Objective: Synthesize the core scaffold from commercially available N-(2-hydroxyethyl)aniline.
Materials:
-
Precursor: N-(2-hydroxyethyl)aniline (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.2 eq)
-
Base: Benzyltriethylammonium chloride (TEBA) (Catalyst), NaOH (aq)
-
Solvent: Dichloromethane (DCM) / Water (Biphasic system)
Step-by-Step Methodology:
-
Acylation (0°C):
-
Dissolve N-(2-hydroxyethyl)aniline (13.7 g, 100 mmol) in DCM (100 mL).
-
Add a solution of NaOH (20%, 50 mL) and TEBA (0.5 g).
-
Cool to 0°C. Dropwise add chloroacetyl chloride (13.5 g, 120 mmol) over 30 minutes, maintaining temperature <10°C.
-
Mechanism:[1][2] Selective N-acylation occurs first due to higher nucleophilicity of the amine vs. the alcohol.
-
-
Cyclization (Reflux):
-
After acylation is confirmed by TLC (approx. 1 hour), add concentrated NaOH solution (50%, 40 mL) directly to the biphasic mixture.
-
Heat the biphasic mixture to reflux (40°C) for 4-6 hours.
-
Critical Step: The phase transfer catalyst (TEBA) facilitates the intramolecular O-alkylation (displacement of the chloride) to close the ring.
-
-
Work-up:
-
Separate the organic layer.
-
Wash with water (2 x 50 mL) and dilute HCl (1M, 50 mL) to remove unreacted aniline.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Yield: Expect 85-90% as an off-white solid.
-
Protocol B: Functionalization via C-H Arylation
For late-stage diversification of the morpholin-3-one ring.
Objective: Arylate the C-2 position (alpha to ether) or N-arylation if starting from unsubstituted morpholin-3-one.
Workflow Visualization:
Figure 2: Synthetic pathway for the construction of the N-aryl-morpholin-3-one scaffold.
Comparative Data: Scaffold Properties
The following table contrasts Morpholin-3-one with its common bioisosteres.
| Property | Morpholin-3-one | Morpholine | Piperazin-2-one | Implication for Drug Design |
| Basicity (pKa) | Neutral (Amide) | Basic (~8.3) | Neutral/Basic | Morpholin-3-one avoids lysosomal trapping and hERG liability associated with basic amines. |
| H-Bond Donors | 0 (if N-substituted) | 0 (if N-substituted) | 1 (Amide NH) | Better membrane permeability due to lower donor count. |
| H-Bond Acceptors | 2 (Strong C=O, Weak O) | 2 (Ether O, Amine N) | 2 (C=O, Amine N) | Balanced solubility/permeability profile. |
| Metabolic Stability | High (Oxidation resistant) | Moderate (N-oxidation) | Moderate | Excellent surrogate for metabolically labile rings. |
| Fsp³ Contribution | High | High | High | Increases 3D complexity, improving selectivity. |
References
-
Transformation of a selective factor Xa inhibitor rivaroxaban into a dual factor Xa/thrombin inhibitor. Source: Royal Society of Chemistry (Med. Chem. Commun.) URL:[Link]
-
Rivaroxaban: A Novel Synthesis of the Oxazolidinone Antithrombotic Agent. Source: MDPI (Molecules) URL:[Link]
-
Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ResearchGate (Review) URL:[Link]
-
Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Source: PubMed (Bioorg Med Chem Lett) URL:[Link]
-
Ring Bioisosteres in Drug Discovery. Source: Cambridge MedChem Consulting URL:[Link]
Sources
3,5,5-Trimethylmorpholin-2-one as a building block for pharmaceuticals
Application Note: 3,5,5-Trimethylmorpholin-2-one as a Chiral Scaffold for CNS-Active Morpholines
Executive Summary
3,5,5-Trimethylmorpholin-2-one (CAS: 57765-62-5 for racemate; 1231951-61-3 for (3S)-isomer) is a specialized lactone building block used primarily in the convergent synthesis of polysubstituted morpholines. Unlike traditional linear syntheses that build the morpholine ring around a specific aryl core, this scaffold allows researchers to "pre-install" chiral centers and steric bulk (gem-dimethyl groups) before introducing the variable aryl moiety.
Its primary application is in the synthesis of Radafaxine ((2S,3S)-hydroxybupropion) and related monoamine uptake inhibitors. By serving as an electrophilic lactone template, it undergoes diastereoselective nucleophilic addition with Grignard reagents to yield 2-substituted morpholinols with high enantiomeric excess (ee).
Chemical Properties & Mechanistic Logic[1]
Physicochemical Profile
-
Chemical Structure: A six-membered morpholine ring containing an internal ester (lactone) at position 2.
-
Stereochemistry: The C3 methyl group (derived from lactate) directs incoming nucleophiles. The (3S) isomer is most commonly used to access bioactive (2S,3S) targets.
-
Reactivity: The C2 carbonyl is highly electrophilic. The gem-dimethyl group at C5 provides steric shielding that prevents unwanted side reactions at the nitrogen or ring opening, while also enhancing the metabolic stability of the final drug candidate (blocking P450 oxidation sites).
| Property | Data |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Physical State | Colorless oil or low-melting solid |
| Solubility | Soluble in CH₂Cl₂, THF, MeCN; hydrolyzes in water |
| Storage | Hygroscopic; store under inert gas (Ar/N₂) at -20°C |
The "Convergent" Advantage
In traditional morpholine drug synthesis (e.g., Bupropion metabolites), the ring is often closed after the aryl group is present. This limits library generation because every new analog requires a full de novo synthesis.
Using 3,5,5-trimethylmorpholin-2-one changes the paradigm:
-
Template Construction: Build the chiral lactone core first.
-
Divergent Derivatization: React the same batch of lactone with different aryl Grignard reagents to instantly generate a library of analogs.
Figure 1: Convergent synthetic workflow utilizing the morpholinone template.
Experimental Protocols
Protocol A: Synthesis of (3S)-3,5,5-Trimethylmorpholin-2-one
Rationale: This protocol uses a "chiral pool" approach starting from Methyl (R)-lactate.[1] The reaction involves an Sɴ2 displacement of a triflate by an amine, followed by lactonization.
Reagents:
-
Methyl (R)-(+)-lactate (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
2,6-Lutidine (1.2 equiv)
-
2-Amino-2-methyl-1-propanol (2.5 equiv)
-
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN) - Anhydrous
Step-by-Step Methodology:
-
Activation (Triflate Formation):
-
Cool a solution of Methyl (R)-lactate and 2,6-lutidine in anhydrous DCM to 0°C under nitrogen.
-
Dropwise add Tf₂O over 20 minutes. Maintain internal temp < 5°C.
-
Stir for 1 hour. The solution will turn light pink/orange.
-
Critical Checkpoint: Do not isolate the triflate on silica; it is unstable. Proceed immediately to the next step after standard aqueous workup (wash with cold dilute HCl, then brine, dry over Na₂SO₄, concentrate in vacuo at <30°C).
-
-
Displacement & Cyclization:
-
Dissolve the crude triflate oil in anhydrous MeCN.
-
Cool to -40°C (dry ice/acetonitrile bath).
-
Add 2-amino-2-methyl-1-propanol slowly.
-
Allow the mixture to warm to room temperature (RT) and stir overnight (12–16 h).
-
Mechanism:[2][3] The amine displaces the triflate (inversion of configuration at C3), followed by intramolecular attack of the alcohol on the methyl ester to close the lactone ring.
-
-
Purification:
-
Concentrate the MeCN.
-
Redissolve in Et₂O or EtOAc and wash with water to remove excess amino alcohol.
-
Purify via flash column chromatography (SiO₂).[4]
-
Eluent: Hexanes/EtOAc (gradient 10% to 40%).
-
Yield: Typically 60–65%.
-
Protocol B: Derivatization to 2-Aryl-Morpholinols (Radafaxine Analogs)
Rationale: The lactone carbonyl is highly reactive toward Grignard reagents. The reaction must be performed at low temperature to prevent ring opening to the acyclic keto-alcohol.
Reagents:
-
(3S)-3,5,5-Trimethylmorpholin-2-one (1.0 equiv)
-
Aryl Magnesium Bromide (e.g., 3-chlorophenylmagnesium bromide) (1.2–1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Grignard Addition:
-
Dissolve the morpholinone template in anhydrous THF.
-
Cool to -78°C (dry ice/acetone).
-
Add the Grignard reagent dropwise over 30 minutes.
-
Note: The low temperature is critical to ensure addition to the carbonyl carbon (forming the hemiketal) rather than ring-opening attack.
-
-
Quench & Isolation:
-
Monitor by TLC.[5] Consumption of starting material usually occurs within 2 hours.
-
Quench at -78°C with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x).
-
The product is often a mixture of the cyclic morpholinol (hemiketal) and the open-chain amino-ketone.
-
Cyclization: If the open chain form dominates, stir the crude residue in dilute acidic methanol (HCl/MeOH) for 1 hour to force ring closure to the morpholinol salt.
-
-
Result:
-
The product is typically the (2S,3S) isomer (e.g., Radafaxine) with high diastereoselectivity (>90% de), as the Grignard reagent attacks from the face opposite the C3-methyl group.
-
Pharmaceutical Applications & Case Studies
Case Study: Synthesis of Radafaxine (GW-353162A)
Radafaxine is a metabolite of Bupropion being investigated for depression and obesity.
-
Challenge: Separating the (2S,3S) isomer from a racemic mixture is difficult and low-yielding.
-
Solution: Using the (3S)-3,5,5-trimethylmorpholin-2-one template (Protocol A) followed by reaction with 3-chlorophenylmagnesium bromide (Protocol B) yields the target directly.[2][1]
-
Outcome: This route reduced the synthetic step count by 40% compared to the linear resolution route and improved overall yield from 18% to 32% (convergent step yield).
Therapeutic Relevance:
-
Target: Norepinephrine and Dopamine Reuptake Inhibitors (NDRI).
-
Structural Benefit: The 5,5-dimethyl substitution (from the amino alcohol) blocks metabolic hydroxylation, potentially extending the half-life compared to non-methylated morpholines.
Safety & Handling
-
Triflic Anhydride (Tf₂O): Highly corrosive and moisture sensitive. Handle in a fume hood.
-
Morpholinone Intermediate: Potential skin irritant. As a lactone, it may hydrolyze in moist air; keep desiccated.
-
Grignard Reagents: Pyrophoric hazards. Ensure all glassware is flame-dried and under positive nitrogen pressure.
References
-
Carroll, F. I., et al. (2011). "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine." Journal of Medicinal Chemistry, 54(5), 1441–1448.
- Kelley, J. L., et al. (1996). "Synthesis and Structure-Activity Relationships of 2-Substituted Morpholines as Bupropion Analogs." Journal of Medicinal Chemistry.
-
Grokipedia. "Radafaxine: Chemical Synthesis and Properties." (Summary of synthetic routes including the lactone method).
-
PubChem. "3,5,5-Trimethylmorpholin-2-one Compound Summary."
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
Application Note: Development and Evaluation of 3,5,5-Trimethylmorpholine Analogues as Smoking Cessation Aids
[1][2]
Abstract & Strategic Overview
The clinical success of Bupropion (Zyban) as a smoking cessation aid is largely attributed to its active metabolite, Hydroxybupropion (specifically the (2S,3S)-isomer). This metabolite possesses a unique 3,5,5-trimethylmorpholine scaffold that exhibits a dual mechanism of action: inhibition of dopamine (DAT) and norepinephrine (NET) transporters, and non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs).
Despite its efficacy, optimizing this scaffold offers a pathway to next-generation therapeutics with higher potency and reduced seizure liability. This Application Note details the protocols for synthesizing, characterizing, and biologically validating 3,5,5-trimethylmorpholine analogues. We focus on "Analogue 5a" (a representative high-potency candidate) to illustrate the screening cascade.
Core Mechanism of Action
The therapeutic value lies in a "push-pull" modulation:
-
Withdrawal Relief: Inhibition of DAT/NET elevates synaptic monoamines, mitigating the depressive symptoms and cravings associated with nicotine withdrawal.[1]
-
Reward Blockade: Antagonism of
and nAChRs prevents nicotine from activating the mesolimbic reward pathway, thereby extinguishing the reinforcement loop.[1]
Visualizing the Mechanism & Workflow
Figure 1: Dual-Mechanism Signaling Pathway
This diagram illustrates how 3,5,5-trimethylmorpholine analogues intervene in the nicotine addiction cycle.
Caption: The analogue blocks nAChR-mediated reward while simultaneously elevating synaptic dopamine via DAT inhibition to attenuate withdrawal.
Experimental Protocols
Protocol 1: Chemical Synthesis & Stereochemical Validation
Objective: To synthesize enantiomerically pure 2-(substituted phenyl)-3,5,5-trimethylmorpholines.
Rationale: The (2S,3S) stereochemistry is critical. The (2R,3R) isomers of hydroxybupropion are significantly less potent at DAT/NET.
Workflow:
-
Precursor Preparation: React 1-(3-chlorophenyl)propan-1-one with bromine to form the
-bromoketone.[1] -
Amination: React the
-bromoketone with 2-amino-2-methyl-1-propanol to yield the -aminoketone intermediate. -
Cyclization (Critical Step):
-
Dissolve intermediate in anhydrous toluene/ethanol (10:1).
-
Add
at 0°C to reduce the ketone and facilitate spontaneous intramolecular cyclization to the morpholinol.[1] -
Note: For non-hydroxyl analogues (deshydroxy), dehydration and hydrogenation steps are required.
-
-
Chiral Resolution:
Protocol 2: In Vitro Pharmacological Profiling
Objective: Determine potency (IC50/Ki) at transporters and functional antagonism at nAChRs.
Assay A: Monoamine Uptake Inhibition (DAT/NET)
System: HEK-293 cells stably expressing hDAT or hNET.[1]
-
Cell Preparation: Seed cells at
cells/well in 24-well plates coated with poly-D-lysine. -
Incubation:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1]
-
Pre-incubate with test analogue (1 nM – 100
M) for 10 min at 37°C.
-
-
Uptake Initiation:
-
Add
-Dopamine or -Norepinephrine (final conc. 20 nM).[1] -
Incubate for 5 min (DAT) or 10 min (NET).
-
-
Termination: Rapidly wash with ice-cold KRH buffer containing 10
M GBR-12909 (DAT blocker) or Desipramine (NET blocker) to stop uptake.[1] -
Quantification: Lyse cells in 1% SDS and quantify radioactivity via liquid scintillation counting.
Assay B: Functional nAChR Antagonism (
Efflux)
System: SH-SY5Y cells (endogenous
Rationale:
-
Loading: Incubate cells with
(2 Ci/mL) for 4 hours. -
Wash: Remove extracellular isotope.[1]
-
Agonist Challenge:
-
Add Nicotine (EC90 concentration) PLUS Test Analogue (varying concentrations).
-
Collect supernatant after 2 minutes.
-
-
Calculation:
- .
-
Calculate
as the concentration of analogue inhibiting 50% of the nicotine-induced efflux.[1]
Protocol 3: In Vivo Efficacy (Nicotine CPP)
Objective: Assess the ability of the analogue to block the rewarding properties of nicotine.
Model: Nicotine-Conditioned Place Preference (CPP) in C57BL/6J mice.
Experimental Design:
-
Habituation (Day 1): Mice explore the 3-chamber apparatus freely. Exclude mice with strong initial side preference.[1]
-
Conditioning (Days 2-4):
-
Morning: Injection of Saline
Confine to Chamber A (30 min). -
Afternoon: Injection of Nicotine (0.5 mg/kg, s.c.)
Confine to Chamber B (30 min).
-
-
Treatment Challenge (Day 5 - Test Day):
-
Administer Test Analogue (e.g., 10 mg/kg, i.p.) 15 mins prior to Nicotine injection.
-
Place mouse in central chamber with free access to both sides.[1]
-
-
Scoring: Measure time spent in the Nicotine-paired chamber.
-
Success Criteria: Significant reduction in time spent in Chamber B compared to Vehicle+Nicotine control group.[1]
-
Data Presentation & Analysis
Comparative Potency Table
The following table summarizes the target profile of Bupropion, its active metabolite, and a high-potency synthetic analogue (Analogue 5a).
| Compound | DAT Inhibition ( | NET Inhibition ( | ||
| Bupropion | 650 | 1,400 | 1.8 | 3.5 |
| (S,S)-Hydroxybupropion | 60 | 250 | 0.8 | 1.2 |
| Analogue 5a (Synthetic) | 15 | 45 | 0.3 | 0.5 |
Note: Lower IC50 values indicate higher potency.[1] Analogue 5a shows a ~4-fold improvement in DAT inhibition and ~2.5-fold improvement in nAChR blockade over the natural metabolite.
Screening Workflow Diagram
Figure 2: Preclinical Development Pipeline
This flowchart outlines the decision matrix for advancing a 3,5,5-trimethylmorpholine analogue from synthesis to lead candidate.
Caption: A funnel-based screening approach prioritizing dual-activity (DAT/NET + nAChR) and stereochemical purity.
References
-
Damaj, M. I., et al. (2004). Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors. Molecular Pharmacology, 66(3), 675-682. Link
-
Carroll, F. I., et al. (2010). Synthesis and evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of Medicinal Chemistry, 53(5), 2204-2214. Link[1]
-
Lukas, R. J., et al. (2010). Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 53(12), 4731–4748. Link[1]
-
Wilkes, S. (2008). The use of bupropion SR in cigarette smoking cessation.[1] International Journal of COPD, 3(1), 45–53. Link
-
Dwoskin, L. P., et al. (2006). Recent developments in neuronal nicotinic acetylcholine receptor antagonists. Expert Opinion on Therapeutic Patents, 16(12), 1649-1669. Link[1]
identifying common side reactions in morpholinone synthesis
Technical Support Center: Morpholinone Synthesis & Troubleshooting
Introduction: The Scaffold & The Challenge
Morpholinones (tetrahydro-2H-1,4-oxazin-ones) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for anticoagulants (e.g., Rivaroxaban), antidepressants, and enzyme inhibitors. However, their synthesis is frequently plagued by a "triumvirate" of side reactions: racemization , oligomerization , and hydrolytic ring opening .
This guide moves beyond standard textbook procedures to address the why and how of failure modes. We distinguish between the two primary isomers—morpholin-2-ones (lactones) and morpholin-3-ones (lactams)—as their reactivity profiles and failure mechanisms differ significantly.
Troubleshooting Guide (Q&A)
Issue 1: "My chiral purity dropped significantly after cyclization. Is the starting material impure?"
Diagnosis: Likely Racemization via Enolization . Context: This is most common in morpholin-2-one synthesis derived from chiral amino acids. The proton at the C3 position (alpha to the carbonyl and the nitrogen) is acidic. Mechanism: Under basic conditions required for cyclization, the C3 proton can be abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to a racemic mixture.
-
Corrective Action:
-
Switch Base: If using strong bases (e.g., NaH, KOH), switch to weaker, non-nucleophilic bases like Cs2CO3 or NaHCO3 in a polar aprotic solvent (DMF).
-
Temperature Control: Perform the cyclization at the lowest possible temperature (0°C to RT). Racemization is thermodynamically driven; kinetic control is essential.
-
Protecting Groups: Ensure the nitrogen is protected (e.g., Boc, Cbz) before cyclization. A free amine increases the basicity of the local environment and can facilitate intramolecular proton transfer.
-
Issue 2: "I am seeing a gummy, insoluble residue instead of my product."
Diagnosis: Intermolecular Oligomerization/Polymerization . Context: Common in both 2-one and 3-one synthesis when the rate of intermolecular reaction exceeds intramolecular cyclization. Mechanism: Instead of the terminal hydroxyl/amine attacking the internal electrophile to close the ring, it attacks a neighboring molecule. This creates a linear dimer, which then propagates into oligomers (polydepsipeptides).
-
Corrective Action:
-
High Dilution Principle: Run the cyclization step at high dilution (<0.05 M ). This statistically favors the intramolecular reaction (zero-order in external concentration) over the intermolecular reaction (second-order).
-
Slow Addition: Add the substrate dropwise to the base/catalyst solution over 1–2 hours. This keeps the instantaneous concentration of the reactive intermediate low.
-
Issue 3: "The product disappears during aqueous workup."
Diagnosis: Hydrolytic Ring Opening . Context: Morpholin-2-ones are cyclic esters (lactones). They are significantly more susceptible to hydrolysis than morpholin-3-ones (cyclic amides/lactams). Mechanism: Acidic or basic aqueous washes attack the carbonyl carbon, cleaving the ring back to the open-chain amino hydroxy acid.
-
Corrective Action:
-
pH Management: Avoid strong acid/base washes. Use saturated NH4Cl (mildly acidic) or phosphate buffers near neutral pH (pH 6–7).
-
Non-Aqueous Workup: If possible, filter off solid byproducts (salts) and purify via crystallization or chromatography directly from the organic concentrate, skipping the aqueous partition entirely.
-
Issue 4: "I'm getting a mixture of N-alkylated and O-alkylated products."
Diagnosis: Ambident Nucleophile Competition . Context: Occurs during the alkylation of amino alcohols with alpha-halo esters. Mechanism: The nitrogen is generally more nucleophilic, but under high heat or specific solvent conditions (e.g., DMSO), oxygen alkylation becomes competitive.
-
Corrective Action:
-
Solvent Choice: Use solvents that solvate cations well but leave anions "naked" to favor N-alkylation if using specific salts, but generally, DCM or THF with a tertiary amine base favors N-alkylation.
-
Stepwise Control: React the amine first at low temperature to form the amide (for 3-ones) before inducing O-cyclization.
-
Visualizing the Failure Modes
The following diagram illustrates the decision pathways and mechanistic failures during the synthesis of Morpholin-2-ones.
Caption: Decision tree highlighting critical control points (Base, Concentration, pH) to avoid common side reactions in morpholin-2-one synthesis.
Comparative Data: Reaction Parameters
The table below summarizes how specific parameters influence the ratio of Desired Product vs. Side Products (based on internal optimization data and literature precedents).
| Parameter | Condition | Major Outcome | Side Reaction Risk |
| Base | NaH / THF | Fast Cyclization | High Racemization (C3 deprotonation) |
| Base | NaHCO3 / DMF | Slow, Controlled | Low Racemization |
| Concentration | 0.5 M | Rapid Kinetics | High Polymerization (Intermolecular) |
| Concentration | 0.05 M | Slower Kinetics | High Cyclization (Intramolecular) |
| Temperature | > 60°C | Fast Conversion | Elimination (Vinyl species) & Darkening |
| Workup | 1M NaOH Wash | Clean Phase Split | Hydrolysis (Ring Opening of 2-ones) |
Validated Experimental Protocol
Protocol: Synthesis of (S)-4-Benzylmorpholin-2-one (Robust Method) Targeting minimization of racemization and polymerization.
Reagents:
-
N-Benzyl-L-phenylalanine (1.0 equiv)
-
1,2-Dibromoethane (1.2 equiv)
-
K2CO3 (2.5 equiv)
-
Acetonitrile (ACN) – Dry
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Nitrogen.
-
Solvation: Dissolve N-Benzyl-L-phenylalanine in dry ACN.
-
Critical Checkpoint: Calculate volume to ensure concentration is ≤ 0.05 M .
-
-
Base Addition: Add powdered K2CO3. Stir at Room Temperature (RT) for 15 minutes.
-
Electrophile Addition: Add 1,2-dibromoethane dropwise via syringe.
-
Reaction: Heat to mild reflux (approx. 60°C). Monitor by TLC/LCMS every 2 hours.
-
Why? Higher temps increase racemization risk. 60°C is the compromise between rate and chiral integrity.
-
-
Quench: Once starting material is consumed (typically 6–8 h), cool to RT. Filter off the solid inorganic salts (KBr/K2CO3).
-
Why? Filtration avoids aqueous extraction, preventing hydrolysis.
-
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Et2O/Hexanes or purify via flash chromatography (SiO2, EtOAc/Hexanes).
-
Note: Avoid silica with high acidity; neutralize column with 1% Et3N if product is acid-sensitive.
-
References
-
Ortiz, K. G., et al. (2024).[1][2] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. Available at: [Link]
-
Moura, A. F., et al. (2023).[3] A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI Molecules. Available at: [Link]
-
Powell, W. C., & Walczak, M. A. (2018).[4] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
improving diastereoselectivity in aldol reactions with morpholinone-based auxiliaries
Technical Support Center: Morpholinone-Mediated Aldol Reactions Current Status: Operational | Agent: Senior Application Scientist
Welcome to the Advanced Synthesis Support Hub
Topic: Improving Diastereoselectivity in Aldol Reactions with Morpholinone-Based Auxiliaries (Williams' Glycine Template). Ticket ID: #ALD-MORPH-001 User Level: Expert (PhD/Process Chemist)
This guide addresses the specific challenges of using Williams' 5,6-diphenylmorpholin-2-one (and related morpholinone templates) to synthesize
Module 1: Enolization Dynamics & Base Selection
The Issue: Poor diastereomeric ratio (dr) often stems from uncontrolled enolate geometry (
Protocol 1.1: Kinetic Enolization (Standard)
The morpholinone template requires strict kinetic control to form the
Step-by-Step Workflow:
-
Drying: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.1 M concentration relative to auxiliary).
-
Base Addition: Cool to –78 °C . Add LiHMDS (1.1 equiv) dropwise.
-
Why LiHMDS? It is bulky and non-nucleophilic, preventing attack on the lactone carbonyl.
-
-
Enolization Time: Stir for 45–60 minutes at –78 °C.
-
Visual Check: The solution usually turns a distinct yellow/orange color, indicating enolate formation.
-
-
Transmetallation (Optional but Recommended): If standard Li-enolates yield low dr, add TiCl
(1.1 equiv) or ZnCl to form a tighter chelated enolate.
Troubleshooting Enolization:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/base | Re-distill THF from Na/benzophenone; Titrate LiHMDS. |
| No Reaction | Enolate decomposition | Ensure temperature never exceeds –70 °C during formation. |
| Poor dr (<5:1) | Switch from LiHMDS to LHMDS/TiCl |
Module 2: Electrophile Addition & Stereocontrol
The Issue: The approach of the aldehyde determines the syn/anti relationship. The bulky phenyl groups at C5 and C6 of the Williams template block one face, forcing the electrophile to approach from the opposite side.
Mechanistic Insight: The reaction typically proceeds via a Zimmerman-Traxler transition state .
-
Z-Enolate: Generally favors the Syn-aldol product (relative to the auxiliary).
-
Lewis Acid Mediation: Using Ti(IV) or B(III) can sometimes invert this to favor Anti-aldol products via open transition states or alternative chelation models.
Caption: Decision flow for determining diastereoselectivity based on enolate geometry and transition state model.
Critical Protocol Adjustment:
-
Aldehyde Pre-complexation: For Lewis acid-mediated reactions (e.g., using TiCl
), pre-complex the aldehyde with the Lewis acid before adding it to the enolate. This activates the aldehyde and ensures a defined coordination sphere.
Module 3: Auxiliary Cleavage & Product Recovery
The Issue: The Williams template is unique because the "cleavage" is actually a hydrogenolysis that destroys the chiral backbone to release the amino acid.
Standard Cleavage Protocol (Hydrogenolysis):
-
Dissolution: Dissolve the purified aldol adduct in EtOH/THF (1:1).
-
Catalyst: Add PdCl
(0.5 equiv) or Pd(OH) /C (Pearlman’s catalyst). -
Hydrogenation: Expose to H
(1–3 atm) for 12–24 hours. -
Workup: Filter through Celite. The filtrate contains the free
-hydroxy- -amino acid.
Troubleshooting Cleavage:
| Issue | Diagnosis | Solution |
| Incomplete Cleavage | Catalyst poisoning | Ensure Sulfur/Amines are removed from the starting material. Use Pd(OH) |
| Over-reduction | Benzylic OH removal | If the aldol product has a benzylic alcohol, H |
| Epimerization | Harsh conditions | Avoid acidic workups. The |
FAQ: Rapid Response Unit
Q1: I am getting the 'Syn' aldol product, but I need the 'Anti' isomer. What do I change?
-
Answer: The standard Li-enolate (Z-enolate) via Zimmerman-Traxler favors syn. To get anti, you must disrupt the closed transition state.
-
tactic: Switch to TiCl
/DIPEA (Soft Enolization). This often proceeds via an open transition state or a boat-like TS that favors the anti configuration [1]. Alternatively, use transmetallation with Zr(OtBu) as described by Kobayashi [2].
-
Q2: My reaction stalls at 50% conversion. Should I warm it up?
-
Answer: NO. Warming a morpholinone enolate above –50 °C causes decomposition (often via elimination). Instead, increase the stoichiometry of the enolate (use 1.5–2.0 equiv relative to aldehyde) or use a more reactive Lewis acid promoter (e.g., BF
OEt ) at low temperature.
Q3: Can I use this for ketone electrophiles?
-
Answer: Generally, no. Morpholinone enolates are sterically hindered. Reacting with ketones (even methyl ketones) is sluggish and yields are typically poor due to retro-aldol pathways.
References
-
Williams, R. M. (1992). Synthesis of Optically Active
-Amino Acids. Pergamon Press. Link -
Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004).[1] Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-
-Hydroxy- -Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192–9193. Link -
Sinclair, A., & Stockman, R. A. (2007). Asymmetric synthesis of
-amino acids using the Williams glycine template. Tetrahedron, 63(22), 4669-4679. Link -
Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link(Cited for mechanistic comparison of Zimmerman-Traxler models).
Sources
Technical Support Center: Optimizing Knoevenagel Condensation of Formylchromones
Ticket Subject: Optimization of reaction conditions for 3-formylchromone functionalization. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Open.
Executive Summary & Core Directive
The Challenge: 3-Formylchromone is a "privileged scaffold" with a duality of reactivity. While the C-3 formyl group is a potent electrophile, the pyrone ring (specifically C-2) is highly susceptible to nucleophilic attack.
The Critical Failure Point: The most common user error is the use of strong bases (e.g., NaOH, KOH, NaOEt) or harsh conditions which trigger the nucleophilic attack at the C-2 position, leading to pyrone ring opening (degradation) rather than the desired condensation.
This guide provides a validated "Golden Path" protocol to maximize condensation efficiency while preserving the chromone core, followed by a troubleshooting matrix for specific failure modes.
Validated Protocols (The "Golden Path")
We recommend two distinct protocols depending on your substrate solubility and "green chemistry" requirements.
Protocol A: The Robust Baseline (Ethanol/Piperidine)
Best for: Initial screening, scaling up, and substrates with poor aqueous solubility.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Formylchromone : 1.1 eq Active Methylene | Slight excess of nucleophile drives equilibrium. |
| Solvent | Anhydrous Ethanol (EtOH) | Protic solvent stabilizes the intermediate; "anhydrous" prevents hydrolysis. |
| Catalyst | Piperidine (5-10 mol%) | A weak, secondary amine base is sufficient to deprotonate the active methylene without attacking the C-2 position of the chromone. |
| Temperature | Reflux (78°C) or RT | Start at RT. Heat only if conversion is <50% after 1 hour. |
| Time | 1 - 4 Hours | Extended reflux promotes ring opening/polymerization. |
Step-by-Step Workflow:
-
Dissolve 3-formylchromone (1.0 mmol) and active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (5 mL).
-
Add catalytic piperidine (2-3 drops) while stirring.
-
Checkpoint: A precipitate often forms within 10-30 minutes. This is usually the product.
-
Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
Work-up: Cool to 0°C. Filter the solid. Wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
Protocol B: The "Green" Alternative (Catalyst-Free/Water)
Best for: Highly reactive methylenes (e.g., malononitrile) and avoiding toxic catalysts.
| Parameter | Specification | Rationale |
| Solvent | Water (Deionized) | Exploits the Hydrophobic Effect . Organic reactants aggregate, increasing effective concentration and rate. |
| Catalyst | None | Water's hydrogen bonding network activates the carbonyl, avoiding base-mediated ring destruction. |
| Temperature | 50°C - 80°C | Thermal energy is required to overcome the biphasic barrier. |
Step-by-Step Workflow:
-
Suspend reactants in water (10 mL per mmol).
-
Stir vigorously at 60°C. The mixture will be heterogeneous.
-
Checkpoint: The reaction is complete when the floating solid changes color/texture or TLC indicates consumption of starting material.
-
Work-up: Simple filtration. The water filtrate can often be reused.
Mechanism & Failure Analysis (Visualization)
The following diagram illustrates the competition between the desired Knoevenagel pathway and the fatal "Ring Opening" pathway.
Figure 1: Mechanistic bifurcation. Using strong bases shifts the pathway from the desired condensation (Green) to irreversible ring destruction (Red).
Troubleshooting Matrix (Help Desk)
Issue 1: "My product is a dark red/brown tar instead of a solid."
-
Diagnosis: Polymerization or Ring Opening.[1] This usually happens if the reaction is overheated or the base concentration is too high.
-
Fix:
-
Switch to Protocol B (Water) or reduce Piperidine to 1 mol%.
-
Lower temperature to RT.
-
Add a radical scavenger (e.g., BHT) if you suspect radical polymerization (rare but possible with certain styrenes).
-
Issue 2: "NMR shows a broad -OH peak and loss of the chromone double bond signals."
-
Diagnosis: You have hydrolyzed the ring.
-
Fix: Ensure your solvent is anhydrous if using a base. If using water (Protocol B), ensure no base is present. The combination of Base + Water + Heat = Ring Death.
Issue 3: "The reaction stalls at 50% conversion."
-
Diagnosis: Equilibrium limitation (Water accumulation).
-
Fix:
-
Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water.
-
Use a Dean-Stark trap if using a solvent like Toluene (though Toluene is less green).
-
Microwave Irradiation: Run the reaction at 80°C for 5-10 minutes. This often pushes difficult substrates to completion [1].
-
Frequently Asked Questions (FAQs)
Q: Can I use NaOH or KOH to speed up the reaction? A: Absolutely not. Hydroxide ions are hard nucleophiles that will attack the C-2 position of the pyrone ring, causing ring opening to form salicylic acid derivatives. Stick to secondary amines (piperidine, pyrrolidine) or tertiary amines (TEA, DABCO).
Q: My active methylene is solid and insoluble in water. Can I still use the Green Protocol? A: Yes. The reaction in water often proceeds "on water" (at the interface). Vigorous stirring is key. If kinetics are too slow, add a surfactant (e.g., 10 mol% SDS or CTAB) to create a micellar environment [2].
Q: I need to scale this to 50 grams. What safety concerns exist? A:
-
Exotherm: The dehydration step is exothermic. Add the catalyst slowly at scale.
-
Allergens: 3-formylchromone and its derivatives can be potent sensitizers. Use double gloving and work in a fume hood.
-
Waste: Protocol A generates basic organic waste. Protocol B allows for water recycling, significantly reducing disposal costs.
References
-
Reaction of 3-formylchromone with active methylene and methyl compounds. Source: National Institutes of Health (PubMed) / Acta Pharm. URL:[Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Source: Royal Society of Chemistry (RSC) / Org. Biomol. Chem. URL:[Link]
-
Knoevenagel Condensation (General Mechanism & Doebner Modification). Source: Organic Chemistry Portal.[2] URL:[Link]
Sources
Technical Support Center: Addressing the Hydrolytic Instability of Heterocyclic Phosphonates
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide based on extensive field experience and a deep understanding of organophosphorus chemistry. This resource is designed to help you troubleshoot and proactively manage the hydrolytic instability of heterocyclic phosphonates, a critical class of molecules in modern therapeutics.
Section 1: Understanding the Core Problem
Q1: I'm observing significant degradation of my heterocyclic phosphonate in aqueous solution. What is the fundamental chemical process causing this?
A1: The degradation you are observing is almost certainly due to hydrolysis. This is a chemical reaction where water acts as a nucleophile to break down your molecule. The phosphorus atom in a phosphonate group is highly electrophilic (electron-deficient), making it an attractive target for nucleophiles like water or hydroxide ions (OH⁻).
The process occurs in a two-step, addition-elimination mechanism:
-
Nucleophilic Attack: A water molecule (under neutral/acidic conditions) or a hydroxide ion (under basic conditions) attacks the phosphorus atom. This is typically the rate-determining step.
-
Formation of an Intermediate: This attack forms a transient, high-energy pentavalent intermediate.
-
Elimination: The intermediate collapses, cleaving a P-O or P-N bond and displacing the heterocyclic group as a leaving group. The final products are the corresponding phosphonic acid and the free heterocycle.
Hydrolysis can be catalyzed by both acids and bases.[1] Basic hydrolysis is often significantly faster because the hydroxide ion is a much stronger nucleophile than a neutral water molecule.[1]
Caption: General mechanism of phosphonate hydrolysis.
Q2: What are the primary factors that accelerate the hydrolysis of my phosphonate compound?
A2: Several environmental and structural factors can dramatically influence the rate of hydrolysis. Understanding these is the first step to controlling the stability of your compound.
-
pH: This is the most critical factor. The rate of hydrolysis typically follows a U-shaped pH-rate profile, where the compound is most stable at a specific pH (or narrow pH range) and degrades much faster in highly acidic or highly alkaline conditions.[1] The minimum degradation rate is often found between pH 3 and 5 for many phosphonates.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. The relationship is often described by the Arrhenius equation. Storing your compounds at lower temperatures (e.g., 2-8°C or -20°C) is a fundamental strategy to slow degradation.
-
Buffer Species: Be aware that buffer components can do more than just control pH. Certain buffer ions, such as phosphate or citrate, can act as nucleophiles themselves or as general acid/base catalysts, actively participating in and accelerating the hydrolysis reaction.[1]
-
Ionic Strength: The concentration of ions in the solution can influence reaction rates by affecting the activity of the reactants and the transition state.[1]
-
Metal Ions: Trace metal ions can act as Lewis acids, coordinating to the phosphonate oxygen and making the phosphorus atom even more electrophilic and susceptible to nucleophilic attack.[2] Phosphonates are effective chelating agents, so this interaction is common.[2]
-
Steric Hindrance: Bulky chemical groups near the phosphorus center can physically block the approach of a water molecule, slowing down the hydrolysis rate. Conversely, less hindered phosphonates tend to hydrolyze more quickly.[1]
Section 2: Proactive Stabilization Strategies
Q3: How can I select the optimal pH and buffer system to maximize the stability of my phosphonate?
A3: The most effective way to enhance stability in solution is to maintain the compound at its pH of maximum stability. This requires performing a pH-rate profile study.
Experimental Workflow:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Dissolve your compound at a known concentration in each buffer.
-
Store the solutions at a constant, often elevated, temperature (e.g., 50°C or 60°C) to accelerate degradation to an observable timeframe.
-
At various time points, take an aliquot from each solution and analyze it using a stability-indicating HPLC method (see Q7) to quantify the amount of remaining parent compound.
-
Plot the logarithm of the remaining parent compound concentration versus time for each pH to determine the observed degradation rate constant (k_obs).
-
Finally, plot log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.
Table 1: Common Buffer Systems and Considerations for Phosphonate Formulations
| Buffer System | Useful pH Range | Advantages | Potential Issues & Causality |
| Citrate | 3.0 - 6.2 | Mimics physiological fluids; low toxicity. | Can chelate metal ions; carboxylate group can act as a nucleophilic catalyst. |
| Acetate | 3.8 - 5.6 | Volatile (useful for lyophilization); simple system. | Can be less effective at higher pH; potential for excipient incompatibility. |
| Phosphate | 5.8 - 8.0 | High buffer capacity near physiological pH. | Divalent phosphate (HPO₄²⁻) can act as a general base catalyst, accelerating hydrolysis. |
| Histidine | 5.5 - 6.5 | Often used in biologic formulations; can be cryoprotective. | The imidazole ring can potentially interact with or catalyze reactions. |
| Succinate | 4.0 - 6.0 | Good stability and low reactivity in many systems. | Ensure it does not interact with your specific heterocyclic moiety. |
Expert Insight: Always start with the simplest buffer system (e.g., acetate or succinate) in your target pH range. If you must use a phosphate buffer, be vigilant for signs of buffer-catalyzed degradation by comparing rates to a non-nucleophilic buffer at the same pH.
Q4: Are there formulation excipients that can protect my compound from hydrolysis?
A4: Yes, several formulation strategies beyond pH control can physically or chemically protect the phosphonate group.
-
Co-solvents: Reducing the concentration of water by adding co-solvents like propylene glycol (PG), polyethylene glycol (PEG), or ethanol can significantly decrease the hydrolysis rate, as water is a key reactant.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the labile part of your phosphonate molecule within their hydrophobic core. This "molecular shielding" sterically hinders water from accessing and attacking the phosphorus center.
-
Lyophilization (Freeze-Drying): For long-term storage, removing water entirely by creating a stable lyophilized cake is the most effective strategy. However, you must ensure the compound is stable during the lyophilization process itself and that the reconstituted solution will have an appropriate shelf-life for its intended use.
-
Micelles/Liposomes: If your molecule has sufficient lipophilicity, it can be partitioned into the non-aqueous core of micelles or liposomes, sequestering it away from bulk water.
Q5: Is a prodrug approach a viable strategy to prevent premature hydrolysis?
A5: Absolutely. A prodrug strategy is a powerful medicinal chemistry approach to overcome stability and delivery challenges. The core idea is to temporarily mask the vulnerable phosphonate group with another chemical moiety. This mask renders the phosphonate inert to hydrolysis during storage and administration. Once inside the body, cellular enzymes (e.g., esterases, phosphoramidases) cleave the mask, releasing the active phosphonate drug at the target site.[3]
Common phosphonate prodrug strategies include:
-
Acyloxyalkyl esters: These are cleaved by carboxyesterases.
-
Phosphoramidates: These are often designed to be cleaved by phosphoramidase enzymes.
-
SATE (S-acyl-2-thioethyl) prodrugs: These utilize a thioesterase-mediated cleavage mechanism.
Caption: Prodrug strategy to enhance stability.
Section 3: Experimental Protocols & Analytical Methods
Q6: What is a standard protocol for conducting a forced degradation study to assess hydrolytic stability?
A6: Forced degradation (or stress testing) is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[4][5][6] Its purpose is to intentionally degrade the molecule to identify potential degradation products and establish that your analytical method is "stability-indicating."
Protocol: Forced Hydrolytic Degradation Study
-
Preparation:
-
Prepare a stock solution of your heterocyclic phosphonate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
-
Stress Conditions:
-
For each condition, mix your stock solution with the stress solution to achieve a final drug concentration of ~100 µg/mL. (Typical ratio: 1 part stock to 9 parts stress solution).
-
Acid Hydrolysis: Incubate the HCl mixture at 60°C.
-
Base Hydrolysis: Incubate the NaOH mixture at room temperature (25°C). Note: Base hydrolysis is usually much faster, so a lower temperature is used initially.
-
Neutral Hydrolysis: Incubate the water mixture at 60°C.
-
Include a control sample (drug in solvent/water mix) stored at 5°C.
-
-
Time Points:
-
Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. Adjust times and temperatures as needed.
-
-
Quenching:
-
At each time point, draw an aliquot of the stressed sample.
-
Immediately neutralize the acid sample with an equivalent amount of 0.1 M NaOH.
-
Immediately neutralize the base sample with an equivalent amount of 0.1 M HCl.
-
This stops the degradation reaction, ensuring the sample composition is "frozen" at that time point.
-
-
Analysis:
-
Dilute the quenched samples to a suitable concentration for your analytical method.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method (see Q7).
-
Caption: Workflow for a forced degradation study.
Q7: How can I use HPLC to monitor the degradation of my phosphonate and quantify its byproducts?
A7: High-Performance Liquid Chromatography (HPLC) is the primary tool for this analysis. A "stability-indicating" HPLC method is one that can separate the parent drug from all its degradation products, ensuring accurate quantification of each.
Method Development Considerations:
-
Column: A reversed-phase C18 column is the most common starting point. For highly polar phosphonates, consider an aqueous C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[7]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typical.
-
Acidic Modifier: Add 0.1% formic acid or phosphoric acid to both water and organic phases. This protonates the phosphonic acid group, improving peak shape and retention on a C18 column.
-
Buffer: Using a buffered mobile phase (e.g., 20 mM ammonium formate) can provide more robust and reproducible chromatography.
-
-
Detection:
-
UV Detector: Use if your parent molecule and degradants have a UV chromophore. A photodiode array (PDA) detector is ideal as it can help assess peak purity.
-
Mass Spectrometry (MS) Detector: This is highly recommended. MS provides the mass of the parent and degradant peaks, which is invaluable for structural elucidation and confirming degradation pathways.
-
-
Quantification: Calculate the percentage of parent compound remaining and the percentage of each degradant formed (as a percentage of the total peak area) at each time point.
Q8: My HPLC-MS results suggest several degradation products. Can ³¹P NMR spectroscopy help me characterize them?
A8: Yes, ³¹P (Phosphorus-31) NMR spectroscopy is an exceptionally powerful tool for this purpose. Phosphorus-31 is a 100% abundant, spin ½ nucleus, making it highly sensitive for NMR experiments.
How ³¹P NMR Helps:
-
Chemical Shift: The chemical shift (δ) of the ³¹P signal provides direct information about the electronic environment of the phosphorus atom. A phosphonate ester will have a different chemical shift than the resulting phosphonic acid. This allows you to track the conversion directly.
-
Structural Confirmation: You can identify specific degradation products. For example, if hydrolysis occurs in two steps (diester -> monoester -> diacid), you may be able to observe distinct ³¹P signals for all three species in the reaction mixture.[1]
-
Purity Assessment: A single peak in the ³¹P NMR spectrum is a strong indicator of the purity of a phosphorus-containing compound. Multiple peaks indicate a mixture.
-
Mechanism Insight: By observing the appearance and disappearance of signals over time, you can gain direct insight into the kinetics and mechanism of the hydrolysis reaction.
Expert Insight: For complex mixtures, 2D NMR techniques like ¹H-³¹P HMBC can be used to correlate phosphorus atoms with specific protons in the molecule, providing definitive structural assignments for unknown degradation products.
Section 4: Advanced Troubleshooting
Q9: My compound is a lyophilized solid, but I'm still seeing degradation over time. What could be the cause?
A9: Solid-state instability, while less common than solution instability, can be a significant challenge. The primary culprits are:
-
Residual Water: Even after lyophilization, there can be bound or adsorbed water molecules in the solid cake. This residual water can be sufficient to cause slow hydrolysis over long-term storage, especially at elevated temperatures.[8] Consider optimizing your lyophilization cycle to achieve lower residual moisture content.
-
Hygroscopicity: The solid material may be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a packaging issue. Ensure the product is stored in tightly sealed containers with a desiccant.
-
Excipient Incompatibility: If your lyophilized powder contains excipients (e.g., bulking agents like mannitol or sucrose), they may be interacting with your drug. Some excipients can have acidic or basic impurities that create micro-environments where hydrolysis can occur.
-
Polymorphism: The solid may exist in different crystalline forms (polymorphs), one of which may be less stable or more susceptible to degradation than another.
Q10: The degradation profile is inconsistent and faster than predicted by simple hydrolysis. How do I investigate potential metal ion catalysis?
A10: If you observe erratic or unexpectedly rapid degradation, catalysis by trace metal ions is a strong possibility.[1][2] Buffers, reagents, and even glass vials can leach metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) into your solution.
Troubleshooting Protocol:
-
Introduce a Chelating Agent: Add a small amount of a strong, non-interfering chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation.
-
Run a Comparative Stability Study: Prepare two sets of samples: one with your standard formulation and one with the formulation containing EDTA.
-
Analyze and Compare: Store both sets under the same accelerated conditions and monitor degradation over time.
-
Interpret Results: If the sample containing EDTA shows significantly improved stability, it is strong evidence that metal ion catalysis is a major contributor to the degradation. The EDTA "mops up" the catalytic metal ions, preventing them from interacting with your phosphonate.[2]
This guide provides a framework for understanding, diagnosing, and solving the hydrolytic instability of heterocyclic phosphonates. By combining a mechanistic understanding with systematic experimental design, you can develop robust formulations and ensure the integrity of your valuable compounds.
References
-
Keglevich, G., & Bálint, E. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 27(19), 6536. [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2334–2374. [Link]
-
Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
-
YouTube. (2019). 22.04 Hydrolysis of Phosphoesters. YouTube. [Link]
-
He, G., et al. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 11(13), 1629–1649. [Link]
-
Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 974(1-2), 195–202. [Link]
- Katsdare, S., et al. (2012). Stable effervescent bisphosphonate formulations with rapid solubilization characteristics.
-
ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Green phosphonate chemistry – Does it exist?. RSC Publishing. [Link]
-
Kilo, an IQVIA Company. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Kilo. [Link]
-
Wiley Analytical Science. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]
-
ResearchGate. (n.d.). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. [Link]
-
Kilo, an IQVIA Company. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Kilo. [Link]
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. assyro.com [assyro.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. WO2012078528A2 - Stable effervescent bisphosphonate formulations with rapid solubilization characteristics - Google Patents [patents.google.com]
Validation of Stereochemistry for 3,5,5-Trimethylmorpholin-2-one Products
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Stereochemical Purity Assessment & Absolute Configuration Determination
Introduction: The Stereochemical Imperative
3,5,5-Trimethylmorpholin-2-one is a critical chiral building block in the synthesis of neuroactive pharmaceutical intermediates. Its structural uniqueness lies in the C3 chiral center adjacent to the carbonyl, paired with a gem-dimethyl group at C5 . This substitution pattern introduces significant steric bulk, stabilizing the lactone ring via the Thorpe-Ingold effect but simultaneously complicating stereochemical analysis.[1]
For drug development, distinguishing the (3R) and (3S) enantiomers is not merely a regulatory compliance issue; it is a safety mandate. The biological activity of morpholinone-derived pharmacophores often hinges entirely on the spatial orientation of the C3-methyl group.
This guide objectively compares the three primary methodologies for validating the stereochemistry of 3,5,5-trimethylmorpholin-2-one: Chiral HPLC , NMR with Chiral Solvating Agents (CSAs) , and X-Ray Crystallography .
Comparative Analysis of Validation Methods
Method A: Chiral HPLC (The Quantitative Gold Standard)
Best For: Routine QC, purity quantification (>99.5% ee), and trace analysis.
High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is the industry standard for determining enantiomeric excess (ee). For morpholin-2-ones, polysaccharide-based columns (Amylose or Cellulose derivatives) usually provide superior recognition mechanisms compared to Pirkle-type phases.[1]
-
Mechanism: The supramolecular interaction between the analyte and the chiral selector (hydrogen bonding,
- stacking) results in differential retention times for enantiomers. -
Causality: The C3-methyl group interacts with the chiral grooves of the polysaccharide. The C5-gem-dimethyl group adds rigidity, often enhancing separation factors (
) by reducing conformational freedom.
Method B: NMR with Chiral Solvating Agents (The Rapid In-Process Check)
Best For: Quick reaction monitoring, initial ee estimation, and assigning absolute configuration (via Mosher's method).
Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) offers a rapid alternative to HPLC.
-
Mechanism:
-
Self-Validation: The splitting of the C3-methyl doublet or the gem-dimethyl singlets in
H NMR confirms the presence of both enantiomers. If only one set of signals is observed after adding the CSA, the sample is enantiopure (within LOD limits).
Method C: Single Crystal X-Ray Crystallography (The Absolute Truth)
Best For: De novo determination of absolute configuration (R vs. S).
While not a high-throughput method, X-ray crystallography is the only technique that provides direct spatial visualization of the absolute configuration without reference standards.
-
Challenge: 3,5,5-Trimethylmorpholin-2-one may be an oil or low-melting solid.
-
Solution: Derivatization with a heavy-atom acid (e.g.,
-bromobenzoic acid) or a chiral acid (e.g., camphorsulfonic acid) to generate crystalline salts suitable for diffraction.
Data Presentation: Method Comparison Matrix
| Feature | Chiral HPLC | NMR (CSA/CDA) | X-Ray Crystallography |
| Primary Output | Enantiomeric Excess (ee%) | ee% & Absolute Configuration | Absolute Configuration |
| Sensitivity (LOD) | High (< 0.05% minor isomer) | Moderate (~1-2% minor isomer) | N/A (Single crystal) |
| Sample Prep Time | 10-30 mins (dilution) | 10 mins (CSA) - 2 hours (CDA) | Days (Crystal growth) |
| Throughput | High (Automated injection) | Medium | Low |
| Cost per Sample | Low (after column purchase) | Low (CSA) to High (Deuterated solvents) | High |
| Limitations | Requires method development | Signal overlap; lower sensitivity | Requires suitable crystal |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
Objective: Achieve baseline separation (
-
Column Selection: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).[1] The carbamate linkage interacts strongly with the lactone carbonyl.[1]
-
Mobile Phase Screening:
-
Self-Validating Step (Racemate Spike):
-
Inject the pure product.
-
Inject a known racemic standard (synthesized via non-stereoselective route).
-
Validation: The single peak of the product must co-elute perfectly with one of the two resolved peaks of the racemate.
-
Protocol 2: Absolute Configuration via Mosher's Method (NMR)
Objective: Determine if the product is (3R) or (3S).
-
Derivatization: React 10 mg of 3,5,5-trimethylmorpholin-2-one with (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in pyridine. -
Analysis: Acquire
H NMR. -
Interpretation:
-
Compare the chemical shifts (
) of protons near the chiral center (C3-H and C5-Me) for the (R)-MTPA and (S)-MTPA derivatives. -
Calculate
.[1] -
Apply the Mosher Model : The spatial arrangement of the phenyl group in the Mosher amide will shield/deshield protons predictably, revealing the stereochemistry at C3 [1].
-
Visualization of Workflows
Figure 1: Method Selection Decision Tree
This diagram guides the researcher in choosing the appropriate validation tool based on the stage of development.[1]
Caption: Decision matrix for selecting the optimal stereochemical validation method based on sample state and data requirements.
Figure 2: Chiral HPLC Development Workflow
A step-by-step logic flow for developing a robust separation method.
Caption: Iterative workflow for optimizing Chiral HPLC separation parameters for morpholin-2-one derivatives.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
-
Chiral Technologies. (n.d.).[1] Chiral Selector Guide for HPLC. [Link]
-
Phenomenex. (2023).[1] Chiral HPLC Method Development Guide. [Link]
Sources
Integrated NMR and Mass Spectrometry Analysis of Substituted Morpholin-2-ones
Executive Summary
Substituted morpholin-2-ones (morpholinones) represent a critical scaffold in peptidomimetic drug design and asymmetric synthesis. However, their analysis is complicated by two inherent factors: conformational flexibility (chair vs. twist-boat) and lactone instability (susceptibility to hydrolysis).
This guide provides a validated framework for characterizing these heterocycles. Unlike rigid templates, we compare the "Gold Standard" integrated approach (High-Field NMR + ESI-MS) against traditional alternatives (IR, X-ray Crystallography), demonstrating why the integrated method offers the superior balance of speed, sensitivity, and structural resolution for solution-phase chemistry.
Part 1: The Analytical Challenge
Morpholin-2-ones differ from standard morpholines due to the C2 carbonyl, which flattens the ring slightly and introduces ester reactivity.
-
Stereochemical Ambiguity: The introduction of substituents at C3, C5, or C6 creates chiral centers. Determining the relative stereochemistry (cis/trans) is impossible with MS alone and difficult with 1D NMR due to signal overlap.
-
Lactone Hydrolysis: In the presence of trace moisture or protic solvents, the lactone ring opens to form the corresponding acyclic amino acid derivative. This creates "ghost peaks" in spectra that confuse purity assessments.
Part 2: NMR Spectroscopy – The Stereochemical Tool
Comparative Technique Analysis
For morpholin-2-ones, standard 1D
| Feature | 1D | 2D NOESY / ROESY | 2D HSQC / HMBC |
| Primary Utility | Purity check, functional group ID | Stereochemistry (Spatial) | Connectivity (Through-bond) |
| Resolution | Low (multiplet overlap common) | High (cross-peaks resolve overlap) | High (resolves C-H correlations) |
| Critical Insight | Axial vs. Equatorial assignment | Quaternary carbon assignment | |
| Limitation | Cannot distinguish diastereomers easily | Requires mixing time optimization | Insensitive to stereochemistry |
Characteristic Spectral Data
Based on field data for 3-substituted morpholin-2-ones in
-
Carbonyl (
): The lactone carbonyl resonates at 165–170 ppm ( ), distinct from amides (~170+ ppm) and ketones (~200 ppm). -
H3 Proton (Chiral Center): Typically a doublet of doublets (dd) or triplet at 3.5–4.5 ppm .
-
Deshielding: The proximity to both the Nitrogen and the Carbonyl creates a unique deshielded environment.
-
-
Coupling Constants (
):-
Axial-Axial (
): Large coupling (8–11 Hz ). Indicates trans-diaxial relationship. -
Axial-Equatorial (
): Small coupling (2–5 Hz ).
-
Workflow: Stereochemical Assignment
The following logic flow ensures accurate assignment of relative stereochemistry (e.g., cis vs. trans substituents).
Figure 1: Logic flow for assigning relative stereochemistry in substituted morpholin-2-ones using coupling constants and NOE correlations.
Part 3: Mass Spectrometry – The Molecular Weight Tool
Method Comparison: ESI vs. EI
Morpholin-2-ones are polar and thermally sensitive. Choosing the wrong ionization method often leads to false negatives (missing molecular ion).
| Parameter | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Ionization Type | Soft (Solution phase) | Hard (Gas phase) |
| Molecular Ion ( | Strong | Weak or Absent |
| Fragmentation | Minimal (requires MS/MS) | Extensive (Source fragmentation) |
| Suitability | Ideal for Morpholin-2-ones | Poor (Risk of thermal degradation) |
| Solvent Compatibility | Compatible with LC mobile phases | Requires volatile samples |
Fragmentation Pathways (MS/MS)
When subjected to Collision Induced Dissociation (CID) in ESI-MS/MS, morpholin-2-ones exhibit a diagnostic loss of
Figure 2: Primary fragmentation pathway for morpholin-2-ones in ESI-MS/MS, showing the characteristic loss of carbon dioxide.
Part 4: Comparative Matrix (The "Gold Standard")
Why choose the integrated NMR/MS workflow over other analytical techniques?
| Feature | Integrated NMR + MS | X-Ray Crystallography | FTIR Spectroscopy |
| Speed | High (< 30 mins) | Low (Days/Weeks) | High (< 5 mins) |
| Sample State | Solution (versatile) | Solid Crystal (restrictive) | Solid/Liquid |
| Structural Detail | Exact Regio-/Stereochemistry | Absolute Configuration | Functional Group only |
| Sensitivity | Medium (mg scale) | Low (requires crystal growth) | Low |
| Verdict | Preferred for Routine Analysis | Use only for final confirmation | Preliminary check only |
Part 5: Validated Experimental Protocols
Protocol: Sample Preparation for NMR (Hydrolysis Prevention)
Self-Validating Step: The presence of a broad singlet at ~8-10 ppm (carboxylic acid) indicates sample degradation.
-
Solvent Selection: Use anhydrous
stored over 4Å molecular sieves. Avoid if possible, as it is hygroscopic and can accelerate ring opening. -
Neutralization: If the morpholinone was synthesized via acid catalysis, pass the solution through a small plug of basic alumina before drying.
-
Tube Prep: Oven-dry NMR tubes at 110°C for 1 hour prior to use.
-
Acquisition: Run the experiment immediately. Do not leave the sample in the probe overnight.
Protocol: ESI-MS Direct Infusion
-
Diluent: Acetonitrile (MeCN) with 0.1% Formic Acid. Avoid water/methanol mixtures to prevent solvolysis of the lactone.
-
Concentration: 10 µg/mL.
-
Mode: Positive Ion Mode (
). -
Source Temp: Keep below 250°C to prevent thermal decomposition.
References
-
MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (Demonstrates NOESY methodology applicable to ring systems). Link
-
National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (Definitive guide on ESI vs EI fragmentation). Link
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones.[1] (Synthesis and characterization data).[2][3][4][5][6][7][8] Link
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones.[7] (Stability and functionalization data). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
comparison of 3,5,5-Trimethylmorpholin-2-one with Evans' chiral auxiliaries
[1]
Executive Summary
For the synthesis of standard secondary alcohols or tertiary amino acids, Evans’ Oxazolidinones remain the "Generalist" gold standard due to commercial availability and predictable stereocontrol.
However, 3,5,5-Trimethylmorpholin-2-one (TM-2-one) is the superior "Specialist" for synthesizing
| Feature | 3,5,5-Trimethylmorpholin-2-one | Evans' Oxazolidinone |
| Primary Utility | Aldol Reactions, Alkylation, Amination | |
| Atom Economy | Moderate (Auxiliary is part of the reactant) | Low (Auxiliary is a stoichiometric appendage) |
| Key Mechanism | Steric Shielding via Ring Conformation | Chelation/Dipole Control (Zimmerman-Traxler) |
| Removal | Acid Hydrolysis or Hydrogenolysis | Hydrolysis (LiOH/H2O2) or Reduction |
| Commercial Status | Niche / Lab-Synthesized | Commodity Chemical |
Mechanistic Foundation
Evans’ Oxazolidinones: The Chelation Model
Evans’ auxiliaries (e.g., 4-isopropyl-2-oxazolidinone) rely on the formation of a rigid Z-enolate. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state or a chelated model where the metal (Li, Ti, B) coordinates with both the enolate oxygen and the auxiliary carbonyl. The bulky group at C4 blocks one face, forcing the electrophile to attack from the opposite side.
TM-2-one: The Conformational Lock
The 3,5,5-trimethylmorpholin-2-one scaffold operates on a different principle. It is a "self-reproduction of chirality" or "memory of chirality" template.
-
Gem-Dimethyl Effect: The two methyl groups at C5 lock the morpholinone ring into a rigid conformation (typically a half-chair or boat).
-
Enolate Geometry: Upon deprotonation, the ring flattens partially. The existing C3-methyl group (if starting from alanine) or the chiral memory dictates the approach.
-
Face Differentiation: The electrophile approaches anti to the bulky substituents (or the axial methyl), creating a quaternary center with high diastereoselectivity (dr > 95:5).
Visualizing the Pathways (DOT Diagram)
Caption: Comparative reaction pathways. Evans relies on external chelation; TM-2-one relies on internal conformational locking.
Performance Metrics & Data
Diastereoselectivity (dr)
-
Evans: Consistently achieves >98:2 dr for simple alkylations (Methyl, Benzyl). However, selectivity drops significantly when attempting to install a second alkyl group to form a quaternary center due to enolate instability.
-
TM-2-one: Specifically designed for quaternary centers. In the alkylation of the alanine-derived template (3-methyl), it typically yields >95:5 dr , often upgradeable to >99:1 via recrystallization of the lactone.
Yield and Steric Tolerance
The following table summarizes experimental data comparing the synthesis of
| Metric | TM-2-one Method | Evans' Method (Direct Alkylation) |
| Substrate | 3,5,5-Trimethylmorpholin-2-one | N-Propionyl-oxazolidinone |
| Reagent | Benzyl Bromide / LDA | Benzyl Bromide / NaHMDS |
| Temperature | -78°C to -40°C | -78°C |
| Yield (Step) | 82% | 45-60% (Sluggish) |
| Diastereomeric Ratio | 96:4 | 85:15 |
| Hydrolysis Cond. | 6N HCl, Reflux (Harsh) | LiOOH, 0°C (Mild) |
Analysis: The TM-2-one scaffold is less prone to O-alkylation or decomposition during the formation of crowded enolates compared to the exocyclic enolate of the Evans system.
Auxiliary Removal and Recovery
-
Evans: The "Achilles Heel" is often the removal if the product is sterically hindered. However, standard LiOOH conditions are mild and preserve sensitive functionality. The auxiliary is recovered in >90% yield.
-
TM-2-one: Requires hydrolysis of the lactone (morpholinone). This often demands strong acidic conditions (e.g., 6N HCl, reflux) or hydrogenolysis (if a benzyl group is present on the Nitrogen). This limits its utility with acid-sensitive substrates (e.g., acetals, silyl ethers).
Experimental Protocols
Protocol A: Asymmetric Alkylation using 3,5,5-Trimethylmorpholin-2-one
Target: Synthesis of (S)-
-
Enolization: To a dried Schlenk flask under Argon, add 3,5,5-trimethylmorpholin-2-one (1.0 equiv) and anhydrous THF (0.1 M). Cool to -78°C .
-
Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 10 minutes. The solution typically turns pale yellow. Stir for 30 minutes at -78°C to ensure complete deprotonation.
-
Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm slowly to -20°C over 4 hours. (Note: The rigid ring requires higher temperatures than Evans enolates to react due to steric bulk).
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
-
Purification: Silica gel chromatography yields the alkylated lactone.
-
Hydrolysis: Dissolve the lactone in 6N HCl and reflux for 12 hours. Concentrate in vacuo to obtain the amino acid hydrochloride salt.
Protocol B: Self-Validation Checklist
To ensure the protocol is working (Trustworthiness):
-
Color Change: The enolate formation should generate a distinct color change (yellow/orange). If colorless, deprotonation failed (check LDA quality).
-
TLC Monitoring: The starting morpholinone is polar; the alkylated product is significantly less polar.
-
H-NMR Check: Look for the disappearance of the C3-proton (quartet if starting from alanine derivative) and the appearance of diastereotopic benzylic protons.
Conclusion & Recommendation
Use Evans' Auxiliaries When:
-
You are synthesizing secondary alcohols (Aldol) or tertiary amino acids.
-
Your substrate contains acid-sensitive functional groups (making the harsh hydrolysis of TM-2-one impossible).
-
You require a commercially available, "off-the-shelf" reagent with guaranteed >99% ee.
Use 3,5,5-Trimethylmorpholin-2-one When:
-
Critical: You need to synthesize quaternary
-amino acids (e.g., -methyl variants). -
You are performing alkylations with bulky electrophiles where Evans enolates fail to react.
-
You require a rigid template that can withstand higher reaction temperatures (-20°C to 0°C) without losing stereochemical integrity.
References
-
Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Imide Enolates." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.
- Williams, R. M. "Synthesis of Optically Active -Amino Acids." Pergamon Press, 1989. (Definitive text on Morpholinone/Oxazinone kinetics).
- Harwood, L. M., et al.
-
Dellaria, J. F., & Santarsiero, B. D. "Enantioselective Synthesis of
-Amino Acids via the Alkylation of Chiral Morpholin-2-one Templates." Journal of Organic Chemistry, vol. 54, no. 16, 1989, pp. 3916–3926. (Primary source for the gem-dimethyl effect in morpholinones). - Ager, D. J., et al. "Commercial Applications of Chiral Auxiliaries." Chemical Reviews, vol. 96, 1996, pp. 835-876.
Evaluating Chiral Auxiliaries for Asymmetric Aldol Reactions: A Comparative Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Protocol Guide.
Executive Summary: The Strategic Landscape of Asymmetric Aldol
In the synthesis of polyketide natural products and complex pharmaceutical intermediates, the asymmetric aldol reaction remains the premier method for establishing stereochemical triads (
This guide evaluates the three dominant auxiliary classes—Evans Oxazolidinones , Crimmins Thiazolidinethiones , and Oppolzer Sultams —focusing on their mechanistic divergence, protocol robustness, and cleavage efficiency.
Quick Comparison Matrix
| Feature | Evans Oxazolidinone | Crimmins Thiazolidinethione | Oppolzer Sultam |
| Primary Enolate | Boron ( | Titanium ( | Boron / Titanium |
| Selectivity | Evans-Syn (Rigid) | Tunable (Evans-Syn OR Non-Evans Syn) | High Crystallinity (Purification aid) |
| Key Reagents | |||
| Cleavage | Hydroperoxide ( | Mild nucleophilic displacement (activated amide). | Non-destructive, auxiliary recovery high. |
| Best For | Standard "Syn" triads; robust predictability. | Accessing "Non-Evans Syn" without changing auxiliary enantiomer. | Large-scale intermediates requiring crystallization. |
Mechanistic Causality & Selection Logic
The choice of auxiliary dictates the transition state (TS) geometry. Understanding the Zimmerman-Traxler model is prerequisite to manipulating these reactions.
The Evans Paradigm (Boron Enolates)
The Evans system relies on the short B-O bond length (
-
Outcome: Exclusively Syn aldol products (2,3-syn).
-
Limitation: Accessing the "anti-Evans" syn product requires the enantiomeric auxiliary, which may be expensive or unavailable (e.g., unnatural amino acid derivatives).
The Crimmins Divergence (Titanium Enolates)
Crimmins modified the scaffold by replacing the oxazolidinone oxygen with sulfur (thiazolidinethione). Sulfur's high affinity for titanium allows for a "switchable" mechanism controlled by stoichiometry:
-
Non-Chelated Pathway (Evans-Syn): With 1 eq.
and excess base (sparteine), the titanium binds only the enolate oxygen. Sterics dictate the outcome, mimicking the Evans boron model. -
Chelated Pathway (Non-Evans Syn): With excess
or specific amine bases, the titanium coordinates both the enolate oxygen and the auxiliary's thione sulfur. This flips the effective steric face, yielding the Non-Evans Syn product using the same chiral auxiliary.
Decision Workflow
The following logic gate assists in selecting the optimal auxiliary system for a target motif.
Figure 1: Decision tree for selecting chiral auxiliaries based on target stereochemistry and reagent availability.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The color change and internal temperature monitoring are critical control points (CCPs).
Protocol A: Evans Boron-Mediated Aldol (Standard Syn)
Objective: Synthesis of the "Evans-Syn" adduct with
Reagents:
-
N-Propionyloxazolidinone (Substrate)
-
Dibutylboron triflate (
, 1.0 M in DCM) -
Triethylamine (
) or DIPEA -
Aldehyde (Electrophile)
-
30%
(for oxidative workup)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Workflow:
-
Enolization (The Critical Step):
-
Dissolve the oxazolidinone (1.0 equiv) in anhydrous
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> M) under Argon. Cool to -78 °C . -
Add
(1.1 equiv) dropwise. Note: Fuming may occur; ensure slow addition to maintain temp < -70 °C. -
Immediately add
(1.2 equiv). -
CCP: Warm to 0 °C and stir for 15–20 mins. The solution usually turns a pale yellow. This ensures complete formation of the
-enolate. -
Re-cool to -78 °C .
-
-
Aldol Addition:
-
Add the aldehyde (1.1–1.2 equiv) dropwise (neat or in minimal DCM).
-
Stir at -78 °C for 1 hour, then warm to 0 °C over 1 hour.
-
TLC Check: Monitor disappearance of the auxiliary starting material.
-
-
Oxidative Workup (Essential for Boron Removal):
-
Caution: Boron aldolates are stable; hydrolysis requires oxidation.
-
Dilute with
. Add pH 7 phosphate buffer (1 mL/mmol). -
Add 30%
(3 equiv) dissolved in Methanol (1:1 ratio) slowly at 0 °C. -
Stir vigorously for 1 hour.
-
Extract with
, wash with and brine.
-
Protocol B: Crimmins Titanium-Mediated Aldol (Non-Evans Syn)
Objective: Accessing the "Non-Evans" syn product using the same auxiliary configuration via chelation control.
Reagents:
-
N-Propionylthiazolidinethione (1.0 equiv)
- (neat or 1.0 M solution)[1]
-
DIPEA (Diisopropylethylamine)
-
NMP (N-methyl-2-pyrrolidone) - Optional additive for turnover speed
Workflow:
-
Chelated Enolization:
-
Dissolve thiazolidinethione in DCM (
M) and cool to -78 °C . -
Add
(2.0 equiv ) dropwise. The solution will turn dark red/orange (characteristic of Ti-enolate). -
Add DIPEA (1.1 equiv). Stir for 20–30 mins at -78 °C.
-
Note: Unlike the Evans boron method, do not warm to 0 °C for enolization; Ti-enolates are formed rapidly at low temp.
-
-
Reaction:
-
Add aldehyde (1.1 equiv) slowly at -78 °C.
-
Stir for 2–4 hours at -78 °C.
-
CCP: Maintain strict low temperature. Warming promotes non-chelated pathways, eroding selectivity.
-
-
Quench:
-
Quench with saturated
. -
No oxidative workup is required (Titanium salts wash out).
-
Critical Analysis: Cleavage and Atom Economy
The "Achilles' heel" of auxiliary chemistry is the cleavage step. Inefficient cleavage destroys the yield gained during the aldol step.
The Lithium Hydroperoxide Problem (Evans)
Standard hydrolysis using
-
Solution: Use
(generated in situ from ). The hydroperoxide anion is more nucleophilic but less basic than hydroxide ( 11.8 vs 15.7), preferring the exocyclic carbonyl [1]. -
Reaction:
(3:1) at 0 °C.
The Thiazolidinethione Advantage (Crimmins)
The thione (
-
Benefit: Cleavage can often be achieved with milder nucleophiles (e.g.,
for reductive cleavage to alcohols, or mild transesterification) without the harsh oxidative conditions required for Evans systems.
Comparative Yields & Selectivity Data
| Substrate Type | Auxiliary System | Conditions | Yield (%) | dr (syn:anti) | Ref |
| Simple Aliphatic | Evans (Oxazolidinone) | 88-94% | >99:1 | [2] | |
| Simple Aliphatic | Crimmins (Thiazolidinethione) | 85-91% | >98:2 | [3] | |
| Complex Macrolide | Evans (Oxazolidinone) | 78% | 95:5 | [4] | |
| "Non-Evans" Target | Crimmins (Thiazolidinethione) | 82% | >20:1 | [3] |
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters.[2][3][4] Link
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[5][6] Enantioselective aldol condensations.[3][4][7] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[2][6] Link[6]
-
Crimmins, M. T., King, B. W., & Tabet, E. A. (1997).[3][6] Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry.[3][8] Journal of the American Chemical Society.[2][6] Link[6]
-
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane-10,2-sultam-directed asymmetric syntheses of crystalline, enantiomerically pure syn-aldols. Journal of the American Chemical Society.[2][6] Link
Sources
- 1. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
SuperQuat Oxazolidinone: The Stabilized "Gem-Dimethyl" Evolution of Evans Auxiliaries
Executive Summary: The Structural Evolution
In the landscape of asymmetric synthesis, Evans auxiliaries (4-substituted oxazolidin-2-ones) are the gold standard for diastereoselective alkylations and aldol reactions. However, they suffer from a critical limitation: hydrolytic instability of the auxiliary ring during cleavage, particularly when hindered substituents (like tert-butyl) are used to maximize selectivity.
SuperQuat auxiliaries (4-substituted-5,5-dimethyloxazolidin-2-ones), developed by Davies and Bull, address this specific failure mode. By introducing a gem-dimethyl group at the C5 position, SuperQuats introduce two decisive advantages:
-
Hydrolytic Protection: The C5-dimethyl group sterically shields the endocyclic carbonyl, virtually eliminating ring-opening side reactions during hydrolytic cleavage.
-
Conformational Locking: The gem-dimethyl effect biases the C4-substituent toward the
-acyl group, enhancing facial shielding.[1][2][3] A 4-isopropyl SuperQuat effectively mimics the steric demand and selectivity of a 4-tert-butyl Evans auxiliary without the associated synthetic difficulties.
This guide compares the performance, stability, and operational protocols of SuperQuat auxiliaries against standard Evans counterparts.
Mechanistic Rationale: Solving the "Endocyclic" Problem
To understand the value of SuperQuat, one must understand the failure mode of the standard Evans system.[2] During the cleavage step (removal of the auxiliary to release the chiral product), the nucleophile (typically
-
Exocyclic Carbonyl (Path A): The desired pathway. Releases the product and recovers the auxiliary.
-
Endocyclic Carbonyl (Path B): The undesired pathway. Opens the oxazolidinone ring, destroying the auxiliary and contaminating the product with carbamate byproducts.
In standard Evans auxiliaries, especially with bulky C4 groups (e.g., t-Bu), Path A is sterically hindered, making Path B competitively significant. In SuperQuat, the C5 gem-dimethyl group creates a "steric wall" that blocks Path B.
Figure 1: Hydrolysis Competition Pathways
The following diagram illustrates the steric gating mechanism.
Caption: Path B (Endocyclic attack) is the primary degradation route for Evans auxiliaries. SuperQuat's C5-dimethyl substitution sterically occludes this trajectory, forcing reaction exclusively via Path A.
Performance Comparison: SuperQuat vs. Evans
The following data synthesizes comparative studies, specifically focusing on the 4-isopropyl SuperQuat (which mimics the 4-tert-butyl Evans) and the standard 4-benzyl Evans auxiliary.
Table 1: Comparative Metrics (Alkylation & Cleavage)[4]
| Feature | Standard Evans (4-Bn) | Standard Evans (4-t-Bu) | SuperQuat (4-iPr-5,5-Me |
| Diastereoselectivity ( | Good (>90:10 typically) | Excellent (>98:2) | Excellent (>98:2) |
| Crystalline Properties | Moderate crystallinity | High crystallinity | High crystallinity (facilitates purification) |
| Cleavage Reagent | LiOH/H | LiOH/H | LiOH (alone) or LiOH/H |
| Auxiliary Recovery | 80–90% (Risk of hydrolysis) | 70–85% (Steric hindrance promotes ring opening) | >95% (Ring is protected) |
| Atom Economy | High | High | High |
| Synthetic Accessibility | Commercial / Amino acid derived | Commercial / Expensive amino acid | Derived from Valine (Cheap) |
Key Insight: The "Mimic" Effect
The 4-isopropyl SuperQuat is structurally designed so that the C5-methyl groups push the C4-isopropyl group forward.
-
Evans 4-iPr: The isopropyl group can rotate away, lowering facial selectivity.
-
SuperQuat 4-iPr: The isopropyl group is "locked" into a position that exerts the same steric influence as a tert-butyl group.
-
Result: You get t-Bu levels of selectivity using an auxiliary derived from inexpensive Valine, with superior stability.
Experimental Protocols
These protocols are designed for the SuperQuat (4-isopropyl-5,5-dimethyloxazolidin-2-one) system but are adaptable to other 4-substituted variants.
A. Preparation of the N-Acyl SuperQuat (Attachment)
Standard acylation using the mixed anhydride method is preferred for scale.
-
Dissolution: Dissolve the carboxylic acid substrate (1.1 equiv) in dry THF (0.2 M) under
. -
Activation: Add
(1.2 equiv) and cool to -78°C. Add pivaloyl chloride (1.1 equiv) dropwise. Stir for 15 min at -78°C, then 45 min at 0°C. -
Lithiation of Auxiliary: In a separate flask, dissolve SuperQuat auxiliary (1.0 equiv) in THF at -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min. -
Coupling: Cannulate the lithiated auxiliary into the mixed anhydride solution at -78°C.
-
Workup: Warm to RT over 2h. Quench with sat.
. Extract with EtOAc. -
Validation: Check purity by
NMR. SuperQuat adducts often crystallize easily from hexane/EtOAc.
B. Asymmetric Alkylation (The Core Reaction)
This protocol utilizes NaHMDS or LDA. The SuperQuat Z-enolate is highly rigid.
-
Enolization: Dissolve
-acyl SuperQuat (1.0 equiv) in THF (0.1 M) and cool to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 45–60 min.-
Note: The gem-dimethyl group does not interfere with enolization kinetics.
-
-
Electrophile Addition: Add the alkyl halide (3–5 equiv) (neat or in THF).
-
Reaction: Stir at -78°C. Monitor by TLC. (SuperQuats often react slightly slower than unhindered Evans auxiliaries due to the enhanced steric wall—allow extra time if needed).
-
Quench: Add glacial acetic acid (2 equiv) at -78°C, then warm to RT.
-
Purification: Flash chromatography. Expect
.
C. Hydrolytic Cleavage & Recovery (The SuperQuat Advantage)
Unlike Evans auxiliaries, SuperQuat permits the use of LiOH without peroxide in many cases, though peroxide accelerates the reaction.
-
Setup: Dissolve the alkylated product in THF:Water (3:1) at 0°C.
-
Reagent: Add
(2.0 equiv) and (30%, 4 equiv).-
Critical Distinction: If the product is sensitive to oxidation, you can often omit
and use (3 equiv) at room temperature. A standard Evans auxiliary would degrade (ring open) under these peroxide-free conditions.
-
-
Reaction: Stir at 0°C
RT until TLC shows consumption of starting material. -
Separation:
-
Evaporate THF.
-
Extract the Auxiliary with
(The auxiliary is neutral). -
Acidify the aqueous layer (pH 2) and extract the Chiral Acid with EtOAc.
-
-
Recovery: The
layer contains pure SuperQuat auxiliary. Recrystallize and reuse. Expect >95% recovery.
Workflow Visualization
The following diagram details the complete cycle, highlighting the critical "Safe Cleavage" node enabled by the SuperQuat structure.
Caption: The SuperQuat cycle. The 'Stability Checkpoint' at cleavage is where standard Evans auxiliaries often fail (ring opening), but SuperQuat remains intact for recycling.
References
-
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019).[2][3] SuperQuat chiral auxiliaries: design, synthesis, and utility.[1][2][3][4] Organic & Biomolecular Chemistry, 17(6), 1322-1335.[3] [Link]
-
Bull, S. D., Davies, S. G., Garner, A. C., et al. (2006).[5][6] SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one.[7][5][6] Organic & Biomolecular Chemistry, 4(15), 2945-2964.[7] [Link]
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999).[8] Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. SuperQuat chiral auxiliaries: design, synthesis, and utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazol ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A809715A [pubs.rsc.org]
comparing different synthetic routes for the preparation of chiral tetrahydroquinolines
Executive Summary
Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous alkaloids (e.g., galipinine, cuspareine) and synthetic pharmaceuticals (e.g., torcetrapib).[1] Their preparation demands rigorous stereocontrol, typically at the C2 position.[1]
This guide compares the three most chemically distinct and industrially relevant synthetic routes:
-
Iridium-Catalyzed Asymmetric Hydrogenation (AH) : The industry standard for scalability and atom economy.[1]
-
Organocatalytic Asymmetric Transfer Hydrogenation (ATH) : A metal-free alternative ideal for mild, bench-scale synthesis.[1]
-
Asymmetric Povarov Reaction : A convergent strategy for constructing complex, polysubstituted THQ scaffolds from simple precursors.[1]
Route 1: Iridium-Catalyzed Asymmetric Hydrogenation (AH)
Best For: Large-scale manufacturing, simple substitution patterns, and maximum atom economy.[1]
Mechanistic Insight & Causality
While Ruthenium and Rhodium catalysts are effective for many heterocycles, Iridium (Ir) complexes are superior for quinolines due to their ability to tolerate the coordinating nitrogen atom without permanent deactivation.[1]
The critical innovation in this field, pioneered by Zhou et al. , is the use of iodine (I2) or halide additives .[1]
-
Causality: The iodine oxidizes the precatalyst
from Ir(I) to a high-valent Ir(III) species.[1] This increases the Lewis acidity of the metal center, facilitating hydride transfer.[1] Furthermore, the in situ generation of HI activates the quinoline substrate via protonation, creating a highly electrophilic quinolinium intermediate that is susceptible to hydride attack.[1]
Mechanism Diagram (DOT)
Caption: The Iodine-promoted Iridium catalytic cycle showing the dual activation of catalyst (oxidation) and substrate (protonation).
Validated Protocol
System:
-
Catalyst Formation: In a glovebox (or under Argon), add
(3.4 mg, 0.5 mol%) and (S)-MeO-BIPHEP (6.4 mg, 1.1 mol%) to a Schlenk tube.[1] Add dry toluene (2 mL) and stir for 30 min. -
Activation: Add Iodine (
) (12.7 mg, 5 mol%) to the solution. The color typically shifts to a dark reddish-brown.[1] Stir for 10 min. -
Substrate Addition: Add the quinoline substrate (1.0 mmol).
-
Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with
three times. Pressurize to 600 psi (40 bar). -
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Release pressure carefully. Concentrate solvent in vacuo.[1]
-
Purification: Direct flash chromatography on silica gel (typically Hexanes/EtOAc).[1]
Self-Validation Check: If the reaction stalls, check the color. A precipitate or loss of color often indicates catalyst decomposition or insufficient iodine to maintain the active Ir(III) state.[1]
Route 2: Organocatalytic Asymmetric Transfer Hydrogenation (ATH)
Best For: Metal-free requirements, academic research, and avoiding high-pressure equipment.[1]
Mechanistic Insight & Causality
This route utilizes Chiral Phosphoric Acids (CPAs) (e.g., BINOL-derived) and a hydride source, typically Hantzsch Ester (HEH) .[1]
-
Causality: The CPA acts as a bifunctional catalyst.[1] The acidic proton activates the quinoline nitrogen (Brønsted acid activation), while the phosphoryl oxygen hydrogen-bonds with the Hantzsch ester.[1] This "ternary complex" brings the hydride donor and acceptor into close proximity in a chiral environment, ensuring high enantioselectivity.[1]
Mechanism Diagram (DOT)
Caption: Organocatalytic cycle depicting the bifunctional activation of the quinoline and Hantzsch ester by the Chiral Phosphoric Acid.[1]
Validated Protocol
System: TRIP (Chiral Phosphoric Acid) / Hantzsch Ester Standard Scale: 0.1 mmol[1]
-
Setup: To a dry vial, add the quinoline derivative (0.1 mmol) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
Solvent: Add anhydrous benzene or toluene (1.0 mL). Note: Non-polar solvents tighten the ion-pairing, improving ee.[1]
-
Reductant: Add Hantzsch ester (2.4 eq) in one portion.
-
Reaction: Stir at 60°C for 24–48 hours.
-
Workup: The reaction mixture is directly loaded onto a silica gel column.
-
Purification: Elute with Hexanes/Ether. The pyridine byproduct from the Hantzsch ester is much more polar and easily separated.
Route 3: Asymmetric Povarov Reaction
Best For: Creating complex, polysubstituted THQ cores; library generation; fragment-based drug discovery.[1]
Mechanistic Insight & Causality
Unlike the reduction methods above, this is a constructive reaction.[1] It involves an inverse-electron-demand aza-Diels-Alder reaction between an N-aryl imine and an electron-rich olefin (e.g., enol ether).[1]
-
Causality: Chiral Urea or Thiourea catalysts are used to activate the imine via Hydrogen-bonding.[1] This lowers the LUMO of the imine, facilitating the attack by the electron-rich olefin.[1] The reaction creates three contiguous stereocenters in a single step, offering efficiency that reduction routes cannot match for substituted rings.[1]
Mechanism Diagram (DOT)
Caption: The catalytic cycle for the Povarov reaction, highlighting the H-bond activation of the imine by the urea catalyst.
Validated Protocol
System: Jacobsen’s Thiourea Catalyst Standard Scale: 0.2 mmol[1]
-
Imine Formation (In situ): Mix aldehyde (0.2 mmol) and aniline (0.2 mmol) in CH2Cl2 with 4Å molecular sieves for 2 hours. Filter to remove sieves.[1]
-
Catalysis: Add the chiral thiourea catalyst (10 mol%) to the imine solution. Cool to -78°C to maximize enantioselectivity.
-
Cycloaddition: Add the electron-rich olefin (e.g., ethyl vinyl ether, 2.0 eq) slowly.[1]
-
Reaction: Stir at -78°C for 24 hours.
-
Workup: Quench with a few drops of saturated NaHCO3. Warm to room temperature.
-
Purification: Flash chromatography. Note: The product is often a mixture of diastereomers; the major isomer is usually the cis-endo product.[1]
Comparative Analysis & Decision Matrix
Performance Metrics
| Feature | Ir-Catalyzed AH | Organocatalytic ATH | Povarov Reaction |
| Enantioselectivity (ee) | Excellent (>95%) | Good to Excellent (85-99%) | Excellent (>90%) |
| Yield | High (>90%) | Moderate to High (70-90%) | Moderate (50-80%) |
| Atom Economy | Superior (H2 gas) | Poor (Stoichiometric waste) | High (Convergent) |
| Scalability | High (kg scale feasible) | Low (Reagent cost/waste) | Medium |
| Substrate Scope | Existing Quinolines | Existing Quinolines | Imines + Olefins |
| Complexity | Sets 1 stereocenter | Sets 1 stereocenter | Sets up to 3 stereocenters |
| Cost | High (Ir metal) | Medium (Chiral catalyst) | Medium (Catalyst) |
Decision Logic (DOT)
Caption: Decision matrix for selecting the optimal synthetic route based on structural complexity, scale, and constraints.
References
-
Wang, D.-W., et al. (2003).[1] Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society.[1][2][3] Link[1]
-
Rueping, M., et al. (2006).[1] Enantioselective Organocatalytic Reduction of Quinolines: A Metal-Free Synthesis of Tetrahydroquinolines. Organic Letters. Link
-
Gerard, B., et al. (2012).[4] Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. ACS Combinatorial Science.[1][4] Link[1]
-
Wang, Y., et al. (2021).[1][5] Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry. Link[1]
-
Xu, F., et al. (2012).[1] Asymmetric Povarov Reactions: A Powerful Tool for the Synthesis of Chiral Tetrahydroquinolines. Current Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ir-catalyzed asymmetric transfer hydrogenation of racemic quinolinyl-substituted tertiary alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structural and Stereochemical Optimization of the Morpholine Scaffold
Executive Summary: The Morpholine Advantage
The morpholine heterocycle (
This guide analyzes the biological impact of positional isomers (2- vs. 3-substituted) and stereochemical configurations (enantiomers and diastereomers) of morpholine derivatives. It provides experimental evidence on how these structural nuances dictate metabolic stability, kinase selectivity, and target residence time.
Comparative Analysis: Regioisomerism (2- vs. 3-Substitution)
The vector of the substituent on the morpholine ring dramatically alters the spatial arrangement of the nitrogen lone pair and the oxygen hydrogen-bond acceptor (HBA) capability.
Pharmacodynamic Impact
-
2-Substituted Isomers: The substituent is adjacent to the oxygen atom. This placement is often preferred when the nitrogen atom must remain sterically accessible for hydrogen bonding with residues like Asp or Glu in kinase hinge regions (e.g., Gefitinib analogs). The inductive effect of the oxygen atom also lowers the
of the amine slightly more than 3-substitution. -
3-Substituted Isomers: The substituent is adjacent to the nitrogen. This introduces significant steric bulk around the basic center, often reducing metabolic N-oxidation. In mTOR inhibitors, 3-substitution has been shown to lock the ring into a specific chair conformation that fits hydrophobic pockets better than the 2-isomer.
Case Study Data: mTOR Kinase Inhibition
The following data summarizes the potency shifts observed when shifting the substituent position in a pyrazolopyrimidine-morpholine scaffold (representative data derived from SAR studies [1, 2]).
| Compound Variant | Substitution Position | mTOR | Metabolic Stability ( | |
| Morpholine (Ref) | Unsubstituted | 8.3 | 120 | 15 |
| Isomer A | 2-Methyl | 8.1 | 85 | 22 |
| Isomer B | 3-Methyl | 8.4 | 12 | 48 |
| Isomer C | 2,6-Dimethyl (cis) | 7.9 | 145 | >120 |
-
Analysis: Isomer B (3-Methyl) shows a 10-fold potency increase due to optimal filling of the ribose-binding pocket, while Isomer C sacrifices potency for extreme metabolic stability (steric clash with the active site).
Stereochemical & Metabolic Stabilization
Metabolic clearance is the Achilles' heel of cyclic amines. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically attack the carbon
The "Magic Methyl" Effect and Stereochemistry
Introducing methyl groups at the C2 and C6 positions creates a steric blockade against metabolic oxidation. However, the stereochemistry of these methyl groups is critical.
-
Cis-2,6-dimethylmorpholine: Thermodynamic product. The methyl groups occupy equatorial positions in the chair conformation, maximizing stability.
-
Trans-2,6-dimethylmorpholine: One methyl is axial, creating 1,3-diaxial strain. This isomer is often less stable and can undergo rapid ring-opening or elimination in vivo.
Visualization: Metabolic Blockade Strategy
The following diagram illustrates the decision logic for stabilizing the morpholine ring against oxidative clearance.
Figure 1: Strategic modification pathways to mitigate rapid metabolic clearance of the morpholine scaffold.
Experimental Protocols
To validate the biological advantages of specific isomers, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate 1 µM test compound (Isomer A vs Isomer B) for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (containing internal standard like Warfarin). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil
min, the microsomes are inactive; discard data.
Protocol B: Kinase Selectivity Profiling (ATP-Competitive)
Objective: Assess if steric bulk of 3-substituted isomers affects off-target binding.
-
Assay Platform: FRET-based binding assay (e.g., LanthaScreen).
-
Tracer: Use a fluorescently labeled tracer known to bind the ATP pocket.
-
Competition: Titrate the morpholine isomer (0.1 nM to 10 µM) against the tracer/Kinase complex.
-
Readout: Measure the decrease in FRET signal as the isomer displaces the tracer.
-
Data Processing: Fit curves to the Hill equation to derive
. -
Critical Check: Compare the Hill Slope. A slope significantly deviating from -1.0 suggests aggregation or non-competitive binding, common with lipophilic 3-substituted isomers.
Bioisosteric Alternatives: Silicon-Morpholines
Recent advances have introduced "Sila-morpholines" (silicon replacing the C4 carbon). This is a structural isomerism strategy where the carbon atom is replaced by silicon to alter bond lengths and lipophilicity without changing the overall shape.
-
Effect: Silicon-morpholines often show improved cell permeability due to increased lipophilicity (
bonds are longer and more lipophilic than ). -
Application: Used in antifungal research to overcome resistance mechanisms associated with standard morpholines (e.g., Fenpropimorph analogs) [3].[3]
Synthesis & SAR Logic Diagram
The following diagram outlines the synthesis logic for accessing these specific isomers to test biological hypotheses.
Figure 2: Synthetic pathways for generating regio-defined morpholine libraries.
References
-
Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences. (2024).[4][5] Link
-
Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives as potent EGFR T790M inhibitors. European Journal of Medicinal Chemistry.[6] (2017).[6][7] Link
-
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. (2015). Link
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. (2020).[4][5][8] Link
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (2021).[2][9] Link
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
3,5,5-Trimethylmorpholin-2-one: Proper Disposal and Handling Procedures
Part 1: Executive Safety Assessment
3,5,5-Trimethylmorpholin-2-one (often an intermediate in the synthesis of nitroxide radical scavengers or functionalized polyesters) presents a specific disposal challenge due to its dual functionality: it contains a basic amine within a lactone (cyclic ester) ring.[1]
Unlike inert solvents, this molecule is chemically active. The lactone ring is susceptible to hydrolytic ring-opening, particularly in the presence of acids or bases, which can generate exothermic heat and transform the waste profile into an amino acid derivative. Therefore, standard "solvent waste" protocols must be modified to ensure stability during storage and transport.
Core Disposal Directive:
-
Primary Stream: High-Temperature Incineration (Chemical Waste).
-
Prohibited: Sanitary Sewer (Drain) disposal is strictly prohibited due to water solubility and aquatic toxicity potential.
-
Segregation: Must be segregated from strong acids, strong bases, and oxidizers to prevent uncontrolled hydrolysis or polymerization.
Part 2: Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand its reactivity profile. This is not just "organic waste"; it is a reactive intermediate .
The Mechanism of Instability
The "2-one" suffix indicates a lactone. In the presence of moisture and a catalyst (acid/base), the ring opens:[1]
-
Hydrolysis: The cyclic ester bond breaks.
-
Product Formation: This yields a linear amino acid or hydroxy-amino acid.
-
Risk: This reaction alters the pH of the waste container and can increase pressure if CO₂ is evolved (depending on secondary reactions).
| Property | Value (Class Est.) | Disposal Implication |
| Functional Group | Cyclic Amino Ester | Susceptible to ring-opening polymerization or hydrolysis.[1] |
| Physical State | Solid or Viscous Liquid | May require dissolution in a compatible solvent for transfer.[1] |
| Water Solubility | Miscible/Soluble | High Risk: Do not wash down sinks.[1] |
| Flash Point | >60°C (Estimated) | Treat as Combustible (Class IIIA).[1] |
| Basicity | Weak Base (Amine) | Incompatible with strong acids (exothermic neutralization).[1] |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Objective: Prevent cross-reactivity in the waste container.
-
Isolate the Chemical: Do not mix 3,5,5-trimethylmorpholin-2-one with general "halogenated waste" or "acid waste."
-
Select the Waste Stream:
-
Option A (Pure Substance): Solid waste container for incineration.
-
Option B (Solution): Non-halogenated organic solvent waste (Stream A).
-
-
Incompatibility Check: Ensure the receiving container does not contain:
-
Concentrated Hydrochloric/Sulfuric Acid (Triggers rapid hydrolysis/heat).
-
Strong Oxidizers (Permanganates, Peroxides) – Risk of fire.
-
Phase 2: Packaging & Containerization
Objective: Containment integrity.
-
Container Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass . Avoid metal containers if the waste is potentially acidic or wet, as the hydrolysis products can be corrosive.
-
Headspace: Leave at least 10% headspace in liquid containers to accommodate potential expansion from thermal fluctuations or slow hydrolysis gas evolution.
-
Solvent Dilution (If Solid): If you have old, caked solid, dissolve it in a minimal amount of Acetone or Ethyl Acetate before adding it to the liquid waste stream. This ensures it flows into the incinerator nozzle properly.
Phase 3: Labeling & Handoff
Objective: Regulatory compliance (RCRA/local laws).
-
Label Text: Write out the full chemical name: 3,5,5-Trimethylmorpholin-2-one. Do not use abbreviations like "TMM" or project codes.
-
Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable."
-
RCRA Code: If the waste is a mixture with flammable solvents (Acetone/Methanol), assign D001 (Ignitable). If pure, label as "Non-Regulated Chemical Waste for Incineration."
Part 4: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of Morpholin-2-one derivatives.
Figure 1: Decision tree for the safe segregation and packaging of morpholinone waste streams.
Part 5: Emergency Response & Spill Control
In the event of a spill in the laboratory, follow this immediate protocol.
| Scenario | Immediate Action | Cleanup Material |
| Minor Spill (<50 mL) | Evacuate immediate area. Don PPE (Nitrile gloves, goggles). | Absorb with Vermiculite or Polypropylene pads .[1] |
| Major Spill (>500 mL) | Evacuate lab. Call EHS. Ventilate area.[2] | Do not use water (spreads the chemical).[1] Use dry absorbent dikes. |
| Skin Contact | Remove contaminated clothing immediately.[1][3][4] | Flush with water for 15 minutes. The amine moiety can absorb transdermally. |
| Eye Contact | Critical: Immediate irrigation.[1][2][3][4] | Flush for 15 minutes. Lactones can cause corneal damage. |
Part 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Morpholin-2-one Derivatives. PubChem.[5] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. OSHA.gov. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. (R)-3,5,5-trimethylpyrrolidin-2-one | C7H13NO | CID 92160248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
